(Diethoxyphosphoryl)(phenyl)methyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
16153-59-6 |
|---|---|
Molecular Formula |
C13H19O5P |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
[diethoxyphosphoryl(phenyl)methyl] acetate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)13(18-11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
WWHXLXPXRXITDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)OC(=O)C)OCC |
Origin of Product |
United States |
Advanced Synthetic Strategies for Diethoxyphosphoryl Phenyl Methyl Acetate and Analogues
Traditional and Modern C-P Bond Forming Reactions
The formation of a C-P bond is the cornerstone of phosphonate (B1237965) synthesis. Over the years, a number of named reactions have become the primary tools for synthetic chemists in this field. These reactions, along with their modern adaptations, provide a versatile toolkit for accessing a wide array of phosphonate derivatives.
Pudovik Reaction: Mechanistic Insights and Catalytic Variants
The Pudovik reaction involves the addition of a dialkyl phosphite (B83602) to an aldehyde or imine, representing a direct and atom-economical method for creating α-hydroxyphosphonates and α-aminophosphonates, respectively. wikipedia.orgeurekaselect.com The reaction is typically base-catalyzed, with the base serving to deprotonate the dialkyl phosphite, thereby generating a nucleophilic phosphorus species that attacks the electrophilic carbonyl or imine carbon.
Catalytic variants of the Pudovik reaction have been extensively developed to enhance its efficiency and stereoselectivity. Both Lewis acid and Brønsted base catalysts have been employed. wikipedia.org Notably, the development of enantioselective Pudovik reactions has been a major area of focus. Chiral amine bases, such as quinine, have been shown to promote the enantioselective addition of phosphites to aldehydes. wikipedia.org More sophisticated catalytic systems, including chiral aluminum complexes like the tethered bis(8-quinolinato) (TBOx) aluminum(III) complex, have demonstrated high yields and enantioselectivities with low catalyst loadings for the synthesis of enantioenriched α-hydroxy and α-amino phosphonates. organic-chemistry.orgnih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric Pudovik reaction. Chiral thioureas, phosphoric acids, and other hydrogen-bonding catalysts have been successfully employed to control the stereochemical outcome of the reaction.
Table 1: Catalytic Variants of the Pudovik Reaction
| Catalyst/Catalytic System | Substrate | Product Type | Key Features |
|---|---|---|---|
| Quinine | Aryl aldehydes | α-Hydroxyphosphonates | Enantioselective, organocatalytic wikipedia.org |
| Tethered bis(8-quinolinato) (TBOx) Aluminum Complex | Aldehydes and aldimines | Enantioenriched α-hydroxy and α-amino phosphonates | High yields and enantioselectivities with low catalyst loading organic-chemistry.orgnih.gov |
| Chiral Thioureas | Imines | α-Aminophosphonates | Organocatalytic, enantioselective |
| Chiral Phosphoric Acids | Imines | α-Aminophosphonates | Brønsted acid catalysis, enantioselective |
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is one of the most fundamental and widely used methods for the formation of C-P bonds. wikipedia.org It involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, typically via another SN2 attack by the displaced halide ion on one of the phosphite's alkyl groups, to yield the final phosphonate product.
While the classical Michaelis-Arbuzov reaction is highly effective for simple alkyl halides, its scope can be limited with less reactive halides. To overcome these limitations, modern variations often employ metal catalysts or Lewis acids to promote the reaction under milder conditions. For instance, palladium-catalyzed versions have been developed for the coupling of triaryl phosphites with aryl iodides.
Michaelis-Becker Reaction
A significant advantage of the Michaelis-Becker reaction is that it can often be carried out under milder conditions than the Michaelis-Arbuzov reaction. frontiersin.org However, the preparation of the dialkyl phosphite salt requires the use of a strong base. Modern adaptations of this reaction have focused on improving the reaction conditions, for example, through the use of phase-transfer catalysis to facilitate the reaction between the phosphite salt and the alkyl halide in a biphasic system. researchgate.net This approach can improve yields and simplify the purification of the final product.
Hirao Coupling
The Hirao coupling is a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl or vinyl halide. wikipedia.org This reaction has significantly expanded the scope of C-P bond formation to include sp²-hybridized carbon centers, which are generally unreactive in traditional Michaelis-Arbuzov and Michaelis-Becker reactions. wikipedia.org The catalytic cycle of the Hirao coupling is believed to involve the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by reaction with the dialkyl phosphite and subsequent reductive elimination to afford the aryl or vinyl phosphonate and regenerate the active Pd(0) catalyst.
Early protocols for the Hirao coupling often required high catalyst loadings and harsh reaction conditions. More recent developments have focused on the use of more efficient catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, which can promote the reaction at lower catalyst loadings and under milder conditions. nih.gov The use of nickel catalysts has also been explored as a more economical alternative to palladium. nih.gov
Table 2: Comparison of Hirao Coupling Catalyst Systems
| Catalyst Precursor | Ligand | Key Advantages |
|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Original protocol, well-established nih.gov |
| Pd(OAc)₂ | dppf, dppb, etc. | Lower catalyst loading, broader substrate scope nih.govnih.gov |
| NiCl₂ | dppp, N-ligands | More economical catalyst, effective for some substrates nih.gov |
Kabachnik-Fields Reaction and Modern Adaptations
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to produce an α-aminophosphonate. organic-chemistry.org This one-pot reaction is highly convergent and offers a straightforward route to a diverse range of α-aminophosphonates. The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways: either via the initial formation of an imine from the aldehyde and amine, which then undergoes a Pudovik-type addition of the dialkyl phosphite, or through the initial formation of an α-hydroxyphosphonate, which is subsequently displaced by the amine. mdpi.com
Modern adaptations of the Kabachnik-Fields reaction have focused on improving its efficiency, selectivity, and environmental footprint. The use of various catalysts, including Lewis acids and organocatalysts, has been shown to accelerate the reaction and, in some cases, induce stereoselectivity. arkat-usa.orgnih.gov For instance, zirconium-based catalysts have been developed for the asymmetric synthesis of α-aminophosphonates from both aromatic and aliphatic aldehydes. nih.gov Furthermore, greener synthetic protocols have been developed that utilize microwave irradiation and solvent-free conditions, often eliminating the need for a catalyst altogether. mdpi.com These methods can significantly reduce reaction times and simplify product isolation. mdpi.com
Catalytic Approaches to Selective Synthesis
The selective synthesis of (Diethoxyphosphoryl)(phenyl)methyl acetate (B1210297) and its analogues hinges on the ability to control the reactivity of the starting materials and intermediates. Catalysis plays a pivotal role in achieving this control, enabling reactions to proceed with high levels of chemo-, regio-, and stereoselectivity.
For the synthesis of the title compound, a key step is the formation of the α-hydroxyphosphonate precursor, diethyl [hydroxy(phenyl)methyl]phosphonate, via the Pudovik reaction of benzaldehyde (B42025) and diethyl phosphite. The subsequent acetylation of the hydroxyl group yields the final product. The selectivity of the initial Pudovik reaction can be controlled through the use of appropriate catalysts. As mentioned previously, a variety of catalytic systems have been developed for the enantioselective Pudovik reaction, allowing for the preparation of chiral α-hydroxyphosphonates. organic-chemistry.orgnih.gov
Organocatalysis, in particular, offers a powerful platform for the selective synthesis of functionalized phosphonates. Chiral Brønsted acids, Lewis bases, and hydrogen-bond donors can activate the substrates and control the stereochemical outcome of the reaction. For example, the use of chiral phosphoric acids has been shown to be effective in the enantioselective hydrophosphonylation of imines.
In the context of synthesizing analogues of (Diethoxyphosphoryl)(phenyl)methyl acetate, catalytic methods can be employed to introduce a wide range of functional groups with high selectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Hirao coupling, allow for the introduction of various aryl and vinyl substituents at the α-position of the phosphonate. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high levels of selectivity and synthesize a diverse library of phosphonate analogues for further investigation.
Chiral Catalysis for Enantioselective Transformations
The development of enantioselective methods for the synthesis of α-hydroxyphosphonates is crucial for accessing chiral α-acetoxyphosphonates. The primary approach involves the asymmetric Pudovik reaction, where a chiral catalyst controls the stereochemical outcome of the addition of a phosphite to an aldehyde.
Chiral Lewis acid complexes have proven to be effective catalysts for this transformation. For instance, a tethered bis(8-quinolinato) (TBOx) aluminum(III) complex has been shown to catalyze the addition of phosphites to various aldehydes with high yields and excellent enantioselectivities, even at low catalyst loadings of 0.5–1 mol%. organic-chemistry.org This method is effective for both aromatic and aliphatic aldehydes, providing access to a wide range of enantioenriched α-hydroxy phosphonates. organic-chemistry.org
Another notable example is the use of chiral Al(III) complexes with tridentate Schiff bases derived from L-Valinol and 3,5-di-tert-butylsalicylaldehyde. These in situ generated complexes catalyze the reaction between dialkyl phosphites and a variety of aldehydes, yielding products with high enantioselectivity. researchgate.net Organocatalysis also presents a powerful tool for this asymmetric synthesis. Chiral phosphoric acids, such as SPINOL-phosphoric acid, have been successfully employed in the asymmetric hydrophosphonylation of aldimines, a related reaction that underscores the potential of such catalysts for the synthesis of chiral phosphonates. researchgate.net
The table below summarizes representative results for the chiral Lewis acid-catalyzed enantioselective Pudovik reaction, a key step in the synthesis of chiral this compound analogues.
| Aldehyde/Imine | Phosphite | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Various Aldehydes | Dialkyl Phosphites | TBOx Aluminum Complex | up to 98% | High | organic-chemistry.org |
| Alkyl/Aryl Aldehydes | Dialkyl Phosphites | Al(III)-Schiff Base Complex | High | High | researchgate.net |
| Cinnamaldehyde-derived Aldimines | Diethyl Phosphite | SPINOL-Phosphoric Acid | High | Not specified | researchgate.net |
This table presents data for the synthesis of α-hydroxyphosphonate precursors.
Transition Metal-Catalyzed Methodologies
Transition metal catalysis offers powerful and versatile methods for the formation of carbon-phosphorus and carbon-carbon bonds, which are central to the synthesis of this compound and its analogues. uva.es Palladium-catalyzed cross-coupling reactions, in particular, have been widely explored for the synthesis of various organophosphorus compounds. researchgate.net
While not a direct synthesis of this compound, palladium-catalyzed reactions provide a strategic approach to constructing the core scaffold of related phosphonate structures. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a well-established method for creating arylphosphonates. mdpi.com This methodology can be extended to vinyl halides, providing access to vinylphosphonates, which are versatile intermediates. researchgate.net
Recent advancements have focused on developing more sustainable and efficient palladium-catalyzed protocols. For instance, the use of Pd(OAc)₂ with a dppf ligand has been shown to be effective for the coupling of halo-substituted 1,10-phenanthrolines with diethyl phosphite, demonstrating the utility of such systems for complex substrates. researchgate.net Furthermore, palladium catalysis has been employed in the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, showcasing the versatility of palladium in activating acetate leaving groups in structures analogous to the target compound. nih.govunicatt.it The development of these methodologies provides a foundation for future applications in the direct synthesis of α-functionalized phosphonates.
Biocatalysis and Ecocatalysis in Hydrophosphonylation
Biocatalysis and ecocatalysis are emerging as sustainable and efficient alternatives to traditional chemical synthesis, offering mild reaction conditions and high selectivity. mdpi.com In the context of synthesizing the precursor for this compound, these methods have been primarily applied to the hydrophosphonylation of aldehydes.
Lipases, a class of enzymes that typically catalyze hydrolysis and esterification reactions, have been explored for their catalytic activity in C-P bond formation. nih.gov For example, lipase (B570770) from Candida antarctica (CAL-B) has been successfully used to catalyze the Kabachnik-Fields reaction, a three-component synthesis of α-aminophosphonates, which is mechanistically related to the Pudovik reaction. researchgate.net While direct lipase-catalyzed hydrophosphonylation of benzaldehyde with diethyl phosphite is not extensively documented, the ability of lipases to facilitate related transformations suggests their potential in this area. researchgate.netnih.gov Biocatalytic methods have also been applied to the hydrophosphonylation of a range of aldehydes, although in some cases, the product yields can be modest (11-68%), and chromatographic purification may be necessary. mdpi.com
Ecocatalysis, which utilizes catalysts derived from biological sources, presents another green approach. mdpi.com "Eco-MgZnOx," a catalyst prepared from the thermal treatment of the zinc-hyperaccumulating plant Arabidopsis halleri, has been shown to be highly effective for the solventless hydrophosphonylation of various aldehydes, leading to α-hydroxyphosphonates in high yields. mdpi.comresearchgate.net This ecocatalyst, composed of mixed zinc-magnesium and iron-magnesium oxides, is reusable and operates under mild conditions. mdpi.comresearchgate.net
| Aldehyde | Phosphite | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Diethyl Phosphite | Eco-MgZnOx | Solvent-free, rt | up to 92% | mdpi.com |
| Various Aldehydes | Dialkyl Phosphites | Various Biocatalysts | Aqueous/Organic Media | 11-68% | mdpi.com |
| Benzaldehyde | Diethyl Phosphite | CAL-B (Lipase) | Room Temperature | High (for related reactions) | researchgate.net |
This table presents data for the synthesis of the α-hydroxyphosphonate precursor.
Sustainable and Green Chemistry Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for synthesizing α-acetoxyphosphonates and their precursors. tandfonline.com Key strategies include the elimination of volatile organic solvents and the use of alternative energy sources like microwaves to accelerate reactions and improve energy efficiency. mdpi.com
Solvent-Free Synthesis
Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and simplified purification procedures. The Pudovik reaction to form the α-hydroxyphosphonate precursor is particularly amenable to solvent-free conditions. Various catalysts, including piperazine (B1678402), have been shown to efficiently promote the reaction between aldehydes and diethyl phosphite at room temperature by simple grinding, often leading to high yields in a matter of minutes. acgpubs.org
Similarly, the synthesis of α-hydroxyphosphonates can be achieved under solvent-free conditions using ecocatalysts like Eco-MgZnOx or other catalysts such as chlorotrimethylsilane. mdpi.comresearchgate.net The subsequent acylation of the α-hydroxyphosphonate to yield the final α-acetoxyphosphonate can also be performed under solvent-free or minimal solvent conditions. For instance, the acylation of dialkyl α-hydroxy-benzylphosphonates has been achieved using acyl chlorides in the presence of a base like triethylamine (B128534), without the need for a catalyst. nih.gov Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have also been employed as green catalytic media for the synthesis of α-hydroxy and α-acetoxyphosphonates under solvent-free conditions. researchgate.net
| Reaction Step | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Hydrophosphonylation | Benzaldehyde, Diethyl Phosphite | Piperazine / Grinding, rt | High | acgpubs.org |
| Hydrophosphonylation | Various Aldehydes, Trialkyl Phosphite | Chlorotrimethylsilane, rt | High | researchgate.net |
| Hydrophosphonylation | Benzaldehyde, Diethyl Phosphite | Ni(II)-salen complexes, 1h | up to 98% | researchgate.net |
| Acylation | α-Hydroxyphosphonates, Acetic Anhydride | DBU | 75-87% | researchgate.net |
Microwave-Promoted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, capable of dramatically reducing reaction times from hours to minutes and often improving product yields. researchgate.nettandfonline.com This technology has been successfully applied to both the synthesis of the α-hydroxyphosphonate precursor and its subsequent acetylation.
The Pudovik reaction between benzaldehydes and diethyl phosphite can be carried out efficiently under microwave irradiation without any catalyst or solvent. researchgate.nettandfonline.com In other protocols, a base such as sodium carbonate is used in conjunction with microwave heating. mdpi.com The acetylation of α-hydroxyphosphonates to form α-acetoxyphosphonates is also significantly accelerated by microwave assistance. A convenient and eco-friendly procedure for this transformation has been described, highlighting the broad applicability of microwave technology in this area. researchgate.net The use of microwave-assisted synthesis aligns with the principles of green chemistry by improving energy efficiency and reducing reaction times. researchgate.nettandfonline.com
| Reaction Step | Reactants | Conditions | Reaction Time | Yield | Reference |
| Hydrophosphonylation | Benzaldehydes, Diethyl Phosphite | Microwave, Solvent-free | Short | High | researchgate.nettandfonline.com |
| Hydrophosphonylation | Benzaldehydes, Diethyl Phosphite | Microwave, Na₂CO₃ | Short | High | mdpi.com |
| Acylation | α-Hydroxyphosphonates, Acylating Agent | Microwave | Minutes | High | researchgate.net |
| Hirao Reaction | Aryl Halides, Dialkyl Phosphites | Microwave, Pd(OAc)₂ | Short | Excellent | mdpi.com |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool, promoting chemical reactions through acoustic cavitation. This technique often leads to shorter reaction times, milder conditions, and higher yields. In the synthesis of α-functionalized phosphonates, including analogues of this compound, ultrasonication has been demonstrated as an effective methodology.
A notable approach involves the solvent- and catalyst-free synthesis of α-hydroxyphosphonates, the direct precursors to α-acetoxyphosphonates like this compound. researchgate.netnih.gov The reaction between an aldehyde or ketone and a trialkyl phosphite can be efficiently carried out under ultrasonic irradiation. researchgate.netnih.gov This method is advantageous for its simplicity, speed, and environmentally benign nature, producing α-hydroxyphosphonates in high yields. researchgate.net For instance, various aromatic aldehydes have been successfully reacted with trialkyl phosphites to yield the corresponding α-hydroxyphosphonates in short time frames with excellent yields. researchgate.net
The application of ultrasound can also be coupled with catalysts to further enhance reaction efficiency. For example, potassium dihydrogen phosphate (B84403) has been utilized as a catalyst in the ultrasound-promoted synthesis of α-hydroxyphosphonates under solvent-free conditions. nih.gov Similarly, camphorsulfonic acid has been employed as a catalyst in the ultrasound-assisted synthesis of α-hydroxyphosphonates from aldehydes and triethyl phosphite, significantly reducing reaction times compared to silent conditions. nih.gov
More recently, the use of magnetically retrievable ionic nanocatalysts has been reported for the ultrasound-accelerated, one-pot, three-component synthesis of α-aminophosphonates. nih.gov This method highlights the versatility of ultrasound in facilitating multi-component reactions, achieving good to excellent product yields in very short reaction times (10–25 minutes). nih.gov While this study focuses on α-aminophosphonates, the principles can be extended to the synthesis of other α-substituted phosphonates.
The following table summarizes representative examples of ultrasound-assisted synthesis of α-hydroxyphosphonates, the precursors to the target compound.
| Reactants | Conditions | Product Type | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes + Trialkyl Phosphite | Solvent-free, Catalyst-free, Ultrasound | α-Hydroxyphosphonates | Excellent | Short | researchgate.net |
| Aldehydes + Triethyl Phosphite | KH₂PO₄ catalyst, Ultrasound | α-Hydroxyphosphonates | High | Short | nih.gov |
| Aldehydes + Triethyl Phosphite | Camphorsulfonic acid catalyst, Ultrasound | α-Hydroxyphosphonates | 85-93% | 8-15 min | nih.gov |
Electrochemical and Light-Mediated Strategies
Modern synthetic chemistry is increasingly exploring electrochemical and photochemical methods to drive reactions, offering alternative energy inputs that can lead to unique reactivity and improved sustainability profiles.
Electrochemical Synthesis: Electrochemical methods utilize electrical current to induce oxidation or reduction processes, thereby initiating chemical transformations. While the direct electrochemical synthesis of this compound is not extensively documented, related studies demonstrate the electrochemical viability of molecules containing the diethoxyphosphorylphenyl moiety. For instance, meso-tetrakis(4'-diethoxyphosphorylphenyl)porphyrin and its metal complexes have been synthesized and studied electrochemically. researchgate.net These studies show that the diethoxyphosphoryl group imparts specific electronic properties, influencing the redox potentials of the molecule. researchgate.net This suggests that electrochemical approaches could be designed for the synthesis or modification of phosphonate compounds.
Light-Mediated Strategies: Photochemical reactions, initiated by visible or ultraviolet light, can provide the energy to overcome activation barriers and enable transformations that are difficult to achieve thermally. A visible-light photocatalytic method has been developed for the synthesis of phosphate esters from N-alkoxypyridinium salts and phosphites under mild conditions. organic-chemistry.org This process, which can be catalyzed by iridium complexes like fac-Ir(ppy)₃, proceeds via the generation of alkoxy radicals that react with phosphites. organic-chemistry.org This strategy has been successfully applied to the synthesis of various phosphate esters, including those of biological relevance, with good to excellent yields. organic-chemistry.org Although this example pertains to phosphate esters rather than phosphonates, it illustrates the potential of light-mediated radical reactions in organophosphorus chemistry. The underlying principles could be adapted for the formation of the P-C bond in phosphonates or for the functionalization of α-hydroxyphosphonates.
The following table outlines key aspects of these advanced synthetic strategies as applied to related organophosphorus compounds.
| Strategy | Compound Class | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Electrochemical | Porphyrins with diethoxyphosphorylphenyl groups | Investigates redox properties of the phosphonate moiety. | Electrosynthesis or modification of phosphonate-containing molecules. | researchgate.net |
| Visible-Light Photocatalysis | Phosphate Esters | Mild reaction conditions, broad substrate scope, radical chain mechanism. | Photochemical synthesis of phosphonates or their derivatives. | organic-chemistry.org |
Catalyst-Free and Green Catalyst Systems
In line with the principles of green chemistry, there is a significant drive to develop synthetic methods that minimize or eliminate the use of hazardous catalysts and solvents.
Catalyst-Free Systems: Several catalyst-free methods have been developed for the synthesis of α-hydroxyphosphonates, the precursors to this compound. As mentioned previously, the reaction of aldehydes or ketones with trialkyl phosphites can proceed efficiently under ultrasound irradiation without any catalyst. researchgate.net Another approach involves simple grinding of the neat reactants at room temperature, which can also afford α-hydroxyphosphonates in high yields within minutes. acgpubs.org These methods are highly attractive due to their operational simplicity, reduced cost, and minimal environmental impact.
Green Catalyst Systems: When a catalyst is necessary to achieve desired reactivity or selectivity, the focus shifts to employing environmentally benign and reusable catalysts.
Simple Salts and Bases: Mild and inexpensive bases like triethylamine or piperazine have been shown to effectively catalyze the synthesis of α-hydroxyphosphonates under solvent-free grinding conditions. acgpubs.orgresearchgate.net Similarly, potassium carbonate and sodium carbonate have been used. acgpubs.org
Biosourced Catalysts: An innovative approach involves the use of "ecocatalysts" derived from biological sources. For example, catalysts prepared from the simple thermal treatment of leaves from the zinc-hyperaccumulating plant Arabidopsis halleri have been used to promote the hydrophosphonylation of aldehydes under solventless conditions. nih.govnih.gov These biosourced catalysts, containing mixed zinc-magnesium and iron-magnesium oxides, are effective, reusable, and align with circular economy principles. nih.govnih.gov
Deep Eutectic Solvents/Catalysts: Choline chloride-based deep eutectic mixtures, such as ChCl/2ZnCl₂, have been employed as efficient and green ionic liquid catalysts for the solvent-free synthesis of α-hydroxyphosphonates and their subsequent conversion to α-acetoxyphosphonates. researchgate.net
The table below provides a summary of various green and catalyst-free systems for the synthesis of α-hydroxyphosphonates.
| System Type | Catalyst/Conditions | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Catalyst-Free | Ultrasound irradiation, neat | Aldehydes/Ketones + Trialkyl phosphite | Environmentally benign, rapid, high yield | researchgate.net |
| Catalyst-Free | Grinding, solvent-free | Aldehydes + Diethylphosphite | Spontaneous reaction, high yield, simple | acgpubs.org |
| Green Catalyst | Piperazine, grinding | Aldehydes + Diethylphosphite | Fast reaction, improved yields | acgpubs.org |
| Ecocatalyst (from Arabidopsis halleri) | Aldehydes + H-phosphonates | Biosourced, reusable, solventless | nih.govnih.gov | |
| Green Catalyst | Choline chloride/ZnCl₂ (DES) | 2-chloroquinoline-3-carbaldehyde + Triethylphosphite | Green ionic liquid, solvent-free | researchgate.net |
Advanced Synthetic Methodologies for Related Compounds
High-Throughput Synthesis
High-throughput experimentation (HTE) has become an invaluable tool in modern chemical synthesis, allowing for the rapid screening of reaction conditions and the discovery of new transformations. sciengine.com This approach is particularly relevant to the synthesis of organophosphorus compounds, where the optimization of catalysts, ligands, and solvents can be a laborious process. nih.govbenthamdirect.com
The combinatorial synthesis of organophosphorus compounds, including phosphonates, has been reviewed, covering solid-phase, solution-phase, and solvent-free methods. nih.govbenthamdirect.com These techniques enable the creation of large libraries of compounds for biological screening or materials science applications. More recently, the combination of HTE with machine learning has been shown to accelerate the development of new reactions for organophosphorus compound synthesis. sciengine.com For example, an automated high-throughput synthesis platform was used to optimize the conditions for a ruthenium-catalyzed P(O)O–H insertion reaction, screening multiple catalysts and solvents efficiently. sciengine.com The large, standardized datasets generated by HTE are crucial for building predictive machine learning models that can guide further reaction development. sciengine.com
Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, is a green and often solvent-free synthetic technique. This method has been successfully applied to the synthesis of phosphonate-based materials.
A significant application is in the gram-scale synthesis of phosphonate-based metal-organic frameworks (MOFs). chemrxiv.orgacs.org For example, three new mixed-ligand phosphonate MOFs were synthesized by environmentally benign mechanochemical methods using a minimal amount of water. chemrxiv.orgacs.org This solvent-free or liquid-assisted grinding approach avoids the need for bulk solvents typically used in solvothermal synthesis. Another example is the synthesis of graphene phosphonic acid from graphite (B72142) and red phosphorus via mechanochemical cracking, which yields carboradical intermediates that react with the phosphorus source. beilstein-journals.orgnih.gov
The table below summarizes examples of mechanochemical synthesis of phosphonate-related compounds.
| Product | Reactants | Method | Key Features | Reference |
|---|---|---|---|---|
| Phosphonate-based MOFs (BAM-1, -2, -3) | Metal salts, Phenylenediphosphonic acid, Bipyridine linkers | Liquid-assisted grinding | Gram-scale, environmentally benign, minimal solvent | chemrxiv.orgacs.org |
| Graphene Phosphonic Acid | Graphite, Red Phosphorus | Mechanochemical cracking followed by oxidation | Solvent-free, forms C-P bonds | beilstein-journals.orgnih.gov |
Stepwise Growth and Ionothermal Synthesis in MOFs
The synthesis of crystalline and porous metal-organic frameworks (MOFs) based on phosphonate linkers is an area of intense research due to their potential applications in catalysis, separation, and proton conduction. rice.edursc.org Advanced synthetic methodologies are crucial for controlling the structure and properties of these materials.
Stepwise Growth: While the direct synthesis of phosphonate MOFs often leads to microcrystalline products, stepwise growth strategies aim to achieve larger, more regular crystal lattices. rice.edu This can involve modulating the reaction conditions to control the rates of nucleation and crystal growth. However, the strong coordination of phosphonate groups to metal ions can present significant challenges in achieving well-ordered, open frameworks, sometimes leading to the formation of dense, layered structures instead of porous 3D networks. rice.edu The rational design of bifunctional linkers, combining phosphonate and phosphinate groups, has been explored to create isoreticular MOFs, bridging the chemistry of these two important ligand classes and offering a pathway to tune framework properties. nih.govacs.org
Ionothermal Synthesis: Ionothermal synthesis utilizes ionic liquids as both the solvent and structure-directing agent, replacing traditional aqueous or organic solvents. acs.org This method has been successfully employed to prepare open-framework metal phosphates and phosphonates. acs.orgnih.govacs.org The unique properties of ionic liquids, such as their negligible vapor pressure and strong templating effects, can lead to the formation of novel structures that are not accessible through conventional solvothermal routes. acs.org For example, two crystalline metal phosphates (beryllium and aluminum) were prepared under ionothermal conditions using a multifunctional ionic liquid that served as the solvent, template, and phosphorus source. acs.orgnih.govacs.org This approach is particularly promising for creating materials with specific functionalities, such as high proton conductivity. nih.govacs.org
Mechanistic Investigations and Reaction Pathways of Diethoxyphosphoryl Phenyl Methyl Acetate
Elucidation of Reaction Mechanisms in C-P Bond Formation
The creation of the C-P bond in α-acetoxyphosphonates is preceded by the formation of an α-hydroxyphosphonate intermediate. The primary mechanism for this initial C-P bond formation is the nucleophilic addition of a phosphorus(III) species to a carbonyl compound. Reactions like the Pudovik and Abramov reactions are cornerstone examples of this transformation, providing a direct and efficient route to α-hydroxyphosphonates, which can then be acylated to yield the final acetate (B1210297) product. wikipedia.orgnih.govmdpi.com
The Pudovik reaction is a classic and versatile method for forming the C-P bond, typically involving the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. nih.govwikipedia.org In the context of synthesizing the precursor to (Diethoxyphosphoryl)(phenyl)methyl acetate, this would involve the reaction of diethyl phosphite with benzaldehyde (B42025).
The mechanism is generally base-catalyzed. A base, such as triethylamine (B128534) or sodium ethoxide, deprotonates the dialkyl phosphite to form a highly nucleophilic phosphonate (B1237965) anion. nih.gov This anion then attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com In the final step, this intermediate is protonated by the conjugate acid of the base or by a proton source added during workup, yielding the α-hydroxyphosphonate. nih.gov
The reaction can also be promoted by Lewis acids, which coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the phosphite. wikipedia.org
A related process is the Abramov reaction, which utilizes a trialkyl phosphite instead of a dialkyl phosphite. wikipedia.org In this case, the nucleophilic phosphorus atom attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. wikipedia.org This intermediate then undergoes an intramolecular rearrangement, where an alkyl group is transferred from one of the phosphite oxygen atoms to the newly formed alkoxide, directly yielding a phosphonate ester. wikipedia.org
The table below summarizes various catalytic systems employed for the Pudovik reaction between aldehydes and dialkyl phosphites.
| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |
| Potassium Phosphate (B84403) (K3PO4) | Benzaldehyde | Solvent-free, room temp. | 95 | mdpi.com |
| Triethylamine | Substituted Benzaldehydes | Boiling acetone | High | nih.gov |
| Butyllithium | Benzaldehydes | Hexane (B92381) | High | mdpi.com |
| Zinc Bromide (ZnBr2) | Benzaldehydes | Not specified | Moderate to High | mdpi.com |
| Silica-supported Tungstic Acid | Aromatic Aldehydes | Solvent-free, 80 °C | 85-95 | mdpi.com |
Radical-Based Transformations in α-Phosphoryl Systems
Beyond ionic pathways, α-phosphoryl systems can undergo transformations involving radical intermediates. These reactions are often initiated by photoredox catalysis or other radical initiators and provide alternative routes for bond formation and cleavage. chemrxiv.orgdntb.gov.ua The generation of phosphoranyl radicals is a key step in many of these processes, leading to distinct fragmentation pathways. nih.gov
Phosphoranyl radicals are key intermediates in the radical chemistry of organophosphorus compounds. nih.govresearchgate.net They are typically formed by the addition of a radical to a trivalent phosphorus species, such as a phosphite. nih.gov Once formed, these radicals can undergo several transformations, but the most significant are α- and β-scission fragmentation reactions. chemrxiv.orgacs.org
α-Scission: This pathway involves the homolytic cleavage of a bond between the phosphorus atom and one of its substituents. This results in the formation of a new trivalent phosphorus species and a radical derived from the cleaved substituent. nih.govacs.org This process is essentially a substitution reaction at the phosphorus center. The competition between α- and β-scission is dictated by the relative bond strengths of the P-substituent bonds. researchgate.net
β-Scission: This pathway involves the cleavage of a bond that is in the β-position relative to the phosphorus atom. This process is often thermodynamically driven by the formation of a very stable phosphoryl group (P=O). chemrxiv.orgnih.gov For example, a phosphoranyl radical formed from an alkoxy radical adding to a phosphite will readily undergo β-scission to release an alkyl radical and form a stable phosphate. acs.org This is a common deoxygenation strategy in radical chemistry. chemrxiv.org
Single Electron Transfer (SET) is a fundamental process for initiating radical reactions involving organophosphorus compounds. numberanalytics.comresearchgate.net In a typical SET process, a photocatalyst or a chemical oxidant abstracts a single electron from a trivalent phosphorus compound (e.g., a phosphine (B1218219) or phosphite), generating a phosphine radical cation. nih.govacs.org
This radical cation is highly electrophilic and can react with a nucleophile (such as a carboxylate or an alcohol) to form a phosphoranyl radical intermediate. nih.gov This phosphoranyl radical can then proceed down the α- or β-scission pathways previously described. acs.org Photoredox catalysis is particularly effective for these transformations, as it allows for the controlled generation of radical intermediates under mild conditions. nih.gov The entire process can be viewed as a sequence: SET followed by ionic reaction and subsequent radical fragmentation. acs.org
Phosphorus-centered radicals, such as phosphinyl [R₂P•] and phosphonyl [ (RO)₂P(O)• ] radicals, are key reactive intermediates in many C-P bond-forming reactions. researchgate.net These radicals can be generated through various methods, including the homolytic cleavage of a P-H bond or via SET processes. researchgate.net
Once generated, these radicals are highly reactive and readily add to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.net This radical addition is a classical and powerful method for C-P bond formation. researchgate.net The reaction of a phosphonyl radical with an alkene, for instance, generates a new carbon-centered radical, which can then be trapped or can propagate a radical chain, leading to the formation of functionalized organophosphonates. rsc.org The stabilization of phosphorus radicals can be achieved through kinetic stabilization with bulky ligands or through electronic delocalization. wikipedia.org
Computational Chemistry for Reaction Pathway Analysis
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for analyzing the complex reaction pathways of organophosphorus compounds. mdpi.comresearchgate.net These theoretical studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. rsc.org
For nucleophilic addition reactions like the Pudovik reaction, computational models can be used to calculate the energy profile of the entire reaction pathway. nih.gov This includes determining the structures and energies of reactants, transition states, and intermediates, thereby clarifying the role of the catalyst and the feasibility of the proposed mechanism. nih.gov
In the realm of radical reactions, computational studies are crucial for understanding the competition between different fragmentation pathways, such as α- and β-scission. researchgate.netchemrxiv.org By calculating the bond dissociation energies (BDEs) and the activation barriers for each pathway, researchers can predict which fragmentation route is more favorable under specific conditions. researchgate.net DFT calculations have been employed to investigate the thermochemistry of organophosphorus compounds, providing reliable data on their enthalpies of formation. nih.gov Furthermore, quantum chemical cluster models can be used to study the interaction of organophosphorus compounds with biological systems, such as enzymes, to decipher inhibition mechanisms. mdpi.comnih.gov These computational approaches offer a powerful framework for both predicting and rationalizing the reactivity of compounds like this compound.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the reaction mechanisms of organophosphorus compounds by analyzing the transition states of proposed reaction pathways. This approach allows for the determination of activation energies and the elucidation of the geometric and electronic structures of transient species that are often difficult or impossible to characterize experimentally.
DFT calculations are employed to map the potential energy surface of a reaction, identifying the minimum energy pathways that connect reactants to products. A key aspect of this is the location and characterization of transition state structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.
In the context of reactions involving phosphonates, DFT has been successfully used to study various transformations, including nucleophilic substitution, addition reactions, and rearrangements. For instance, in reactions of α-hydroxyphosphonates, which are structurally related to this compound, DFT calculations have been used to investigate the mechanism of substitution reactions. These studies can reveal whether a reaction proceeds through, for example, an SN2 mechanism, and can highlight the role of neighboring group participation.
The application of DFT to a compound like this compound would involve modeling its reactions, such as hydrolysis or reaction with a nucleophile. By calculating the energies of the reactants, potential intermediates, transition states, and products, a detailed reaction profile can be constructed. This provides insights into the feasibility of different mechanistic pathways and can predict the most likely course of the reaction. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results and is typically guided by benchmarking against experimental data or higher-level theoretical methods.
Frontier Molecular Orbital (FMO) Theory in Mechanistic Predictions
Frontier Molecular Orbital (FMO) theory is a conceptual framework used to predict the reactivity and selectivity of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. mdpi.comresearchgate.net This theory simplifies the complex orbital interactions down to the most significant ones, providing a qualitative understanding of reaction feasibility and outcomes. mdpi.comresearchgate.net
According to FMO theory, a chemical reaction is favored when the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is small. The interaction between these frontier orbitals leads to the formation of new chemical bonds. The theory also considers the symmetry of the interacting orbitals, which must be compatible for a reaction to occur efficiently.
For this compound, FMO theory can be applied to predict its reactivity towards various reagents. The HOMO of a potential nucleophile would interact with the LUMO of the phosphonate. The location of the LUMO on the this compound molecule would indicate the most likely site for nucleophilic attack. Conversely, if the phosphonate were to act as a nucleophile, its HOMO would interact with the LUMO of an electrophile.
The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using computational methods like DFT. These calculations would reveal the electrophilic and nucleophilic centers of the molecule. For instance, the phosphorus atom and the carbonyl carbon of the acetate group are potential electrophilic sites. An analysis of the LUMO's composition would indicate which of these sites is more susceptible to nucleophilic attack. This theoretical approach is invaluable for rationalizing observed reaction outcomes and for designing new synthetic methodologies involving such phosphonates. mdpi.comresearchgate.net
Transformation and Degradation Mechanisms of Phosphonates (General Context)
Phosphonates, a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, can undergo various transformation and degradation processes in the environment. These mechanisms are of significant interest due to the widespread use of phosphonates in various industrial and agricultural applications. The stability of the C-P bond often makes these compounds resistant to simple hydrolysis, necessitating other degradation pathways. wikipedia.org
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is a process where molecules are broken down by absorbing light energy. For phosphonates, this can be an important environmental fate process, particularly in aqueous systems exposed to sunlight. The efficiency of photodegradation can be influenced by the presence of photosensitizers, such as iron species, and the pH of the medium. nih.gov
The direct photolysis of phosphonates can occur if the molecule itself absorbs light in the environmentally relevant UV spectrum. Upon absorption of a photon, the molecule is promoted to an excited electronic state, which can then undergo bond cleavage or other reactions. For aryl esters of phosphonates, UV excitation can lead to the elimination of aryl groups to form biaryls and the corresponding phosphonic acids. tandfonline.com
Indirect photolysis involves the action of photochemically generated reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of a wide range of organic compounds. In the context of this compound, both direct and indirect photolysis could contribute to its degradation. The phenyl group, in particular, may facilitate the absorption of UV light, potentially leading to the cleavage of the C-P bond or the ester linkages. The presence of natural photosensitizers in the environment could accelerate this process. Studies have shown that the photodegradation of phosphonates can lead to the formation of intermediates like aminomethylphosphonic acid (AMPA) and ultimately to the release of orthophosphate. nih.gov
Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)
Oxidative degradation is a key pathway for the transformation of phosphonates in the environment, often initiated by highly reactive oxygen species (ROS) like the hydroxyl radical (•OH). Hydroxyl radicals can be generated through various processes, including the photolysis of hydrogen peroxide or the Fenton reaction.
The reaction of hydroxyl radicals with phosphonates typically proceeds via hydrogen abstraction from the alkyl groups attached to the phosphorus atom or the carbon backbone. acs.orgacs.org This initial step forms a carbon-centered radical, which can then react with molecular oxygen to form a peroxyl radical. acs.orgacs.org Subsequent reactions can lead to the cleavage of C-C or C-P bonds, ultimately resulting in the mineralization of the organic part of the molecule and the release of inorganic phosphate.
For this compound, hydroxyl radicals could abstract a hydrogen atom from the ethoxy groups, the methyl group of the acetate, or the benzylic position. The resulting radical intermediates would then undergo further oxidation, leading to a cascade of reactions that break down the molecule. The rate constants for the reaction of •OH with phosphonates are generally high, indicating that this is a significant degradation pathway in environments where hydroxyl radicals are present. acs.orgacs.org
| Compound | •OH Rate Constant (M⁻¹s⁻¹) | Primary Reaction |
| Dimethyl methylphosphonate (B1257008) (DMMP) | (2 ± 1) × 10⁸ | H-abstraction |
| Diethyl methylphosphonate (DEMP) | (6 ± 1) × 10⁸ | H-abstraction |
This table presents data on the reaction of hydroxyl radicals with model phosphonate compounds, illustrating the high reactivity towards H-abstraction. acs.orgacs.org
Enzymatic C-P Bond Cleavage Pathways
Microorganisms have evolved diverse enzymatic pathways to cleave the stable carbon-phosphorus (C-P) bond of phosphonates, allowing them to utilize these compounds as a source of phosphorus, and sometimes carbon or nitrogen. nih.gov The cleavage of the C-P bond is the critical step in the biodegradation of phosphonates. nih.gov
Several distinct enzymatic mechanisms for C-P bond cleavage have been identified:
Hydrolytic Cleavage: Some enzymes, known as phosphonatases, catalyze the hydrolytic cleavage of the C-P bond. This pathway is typically specific for phosphonates that have a carbonyl or hydroxyl group at the α- or β-position to the phosphonate group, which activates the C-P bond for cleavage. For example, phosphonoacetaldehyde (B103672) hydrolase and phosphonopyruvate (B1221233) hydrolase act on their respective substrates to yield acetaldehyde (B116499) or pyruvate (B1213749) and inorganic phosphate. nih.govresearchgate.net
Oxidative Cleavage: In this pathway, the C-P bond is cleaved through an oxidative mechanism. For instance, the PhnY* and PhnZ enzymes work in tandem to first hydroxylate the α-carbon of the phosphonate, followed by oxidative cleavage of the C-P bond to release phosphate. mdpi.com
Radical-mediated Cleavage: The most versatile pathway for C-P bond cleavage is catalyzed by the C-P lyase enzyme complex. This multi-protein complex is capable of cleaving the C-P bond in a wide range of phosphonates, including those with unactivated alkyl groups. The exact mechanism of C-P lyase is still under investigation but is thought to involve a radical-based mechanism. nih.govresearchgate.net
The biodegradability of this compound would depend on the presence of microorganisms possessing the appropriate enzymes. The ester linkages would likely be hydrolyzed first by esterases, yielding (diethoxyphosphoryl)(phenyl)methanol and acetate. The resulting α-hydroxyphosphonate could then be a substrate for enzymes that catalyze the cleavage of the C-P bond, potentially through an oxidative pathway.
| Enzyme/Pathway | Mechanism | Substrate Example |
| Phosphonatase | Hydrolytic | 2-Aminoethylphosphonate |
| PhnY*/PhnZ | Oxidative | 2-Aminoethylphosphonate |
| C-P Lyase | Radical-mediated | Various alkylphosphonates |
This table summarizes the main enzymatic pathways for C-P bond cleavage in phosphonates. nih.govresearchgate.netmdpi.com
Applications of Diethoxyphosphoryl Phenyl Methyl Acetate in Advanced Organic Synthesis
As a Reagent and Building Block in Complex Molecule Synthesis
The reactivity of (diethoxyphosphoryl)(phenyl)methyl acetate (B1210297) makes it a valuable precursor and intermediate in the construction of intricate molecular architectures. It serves as a linchpin in various carbon-carbon and carbon-heteroatom bond-forming reactions.
(Diethoxyphosphoryl)(phenyl)methyl acetate is an excellent precursor for the synthesis of α-alkoxy-α-phenylmethylphosphonates, commonly known as ether phosphonates. The acetate group functions as a suitable leaving group in the presence of a Lewis acid, facilitating its displacement by various O-nucleophiles.
The general methodology involves the reaction of the acetate with primary or secondary alcohols in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This coupling reaction proceeds via a C–O bond formation, affording the desired ether phosphonates in good to excellent yields and with short reaction times. nih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. nih.gov
The process begins with the activation of the acetate by the Lewis acid, followed by nucleophilic attack from the alcohol. A subsequent neutralization step with a mild base like solid sodium bicarbonate quenches the reaction. nih.gov This method provides an efficient and straightforward route to a variety of ether phosphonates, which are themselves important scaffolds in medicinal chemistry and materials science.
Table 1: Synthesis of Diethyl Alkyloxy(phenyl)methyl Phosphonates from Acetate Precursors This table is representative of the coupling method described in the text.
| Entry | O-Nucleophile (Alcohol) | Lewis Acid Catalyst | Product | Yield (%) nih.gov |
|---|---|---|---|---|
| 1 | Isobutyl alcohol | TMSOTf | Diethyl isobutoxy(phenyl)methylphosphonate | 75 |
| 2 | Benzyl (B1604629) alcohol | TMSOTf | Diethyl benzyloxy(phenyl)methylphosphonate | 85 |
| 3 | Cyclohexanol | TMSOTf | Diethyl cyclohexyloxy(phenyl)methylphosphonate | 80 |
| 4 | 2-Phenylethanol | TMSOTf | Diethyl (2-phenylethoxy)(phenyl)methylphosphonate | 82 |
While direct cyclization reactions using this compound are not common, its utility as a precursor allows for the synthesis of key intermediates required for heterocycle formation. A prominent application is its use in the Horner-Wadsworth-Emmons (HWE) reaction to generate substituted alkenes, which can then undergo further transformations to yield heterocycles. wikipedia.orgnrochemistry.com
For instance, in the synthesis of certain 4-hydroxy-2-pyridone alkaloids, a phosphonate (B1237965) reagent is crucial for constructing the polyene side chain via an HWE olefination. uzh.ch By analogy, this compound can be deprotonated at the α-carbon using a strong base (e.g., NaH, BuLi) to generate a stabilized phosphonate carbanion. This carbanion can then react with an appropriate aldehyde or ketone containing other functionalities. The resulting alkene product, bearing a phenyl group and an acetate-derived moiety, can be further elaborated. For example, hydrolysis of the acetate to an alcohol, followed by oxidation, could yield a 1,4-dicarbonyl compound, a classic precursor for furans and thiophenes via the Paal-Knorr synthesis.
Similarly, the HWE reaction can be employed to construct precursors for pyridone alkaloids. The reaction of the phosphonate carbanion with a complex aldehyde can form a key carbon-carbon bond, leading to a polyketide-like intermediate which, after several steps including acylation and cyclization, can form the characteristic pyridone ring system. uzh.ch
The role of this compound as a versatile intermediate is evident from its ability to be transformed into various functionalized products. The acetate group can be readily hydrolyzed to the corresponding α-hydroxyphosphonate, a valuable synthon in its own right. This α-hydroxyphosphonate can be oxidized to an α-ketophosphonate, which is a Michael acceptor and can participate in various conjugate addition reactions.
Furthermore, the phosphonate itself is a key functional group. The Horner-Wadsworth-Emmons reaction, as mentioned previously, is a powerful tool for creating carbon-carbon double bonds with high (E)-selectivity. wikipedia.orgorganic-chemistry.org This reaction is fundamental in organic synthesis for chain elongation and the construction of α,β-unsaturated carbonyl compounds. nrochemistry.com A notable extension of this chemistry involves the one-pot synthesis of optically active 4,4-disubstituted allenecarboxylic acid methyl esters from simple phenyl acetates via a tandem base treatment to generate ketenes, followed by an HWE reaction. researchgate.net This highlights how the acetate functionality can be leveraged to initiate a cascade of reactions, leading to complex and highly functionalized products.
This compound serves as a potential precursor for the generation of donor-acceptor (D-A) carbenes. These are highly reactive intermediates where the carbene carbon is substituted with both an electron-donating group (the phenyl group) and an electron-accepting group (the diethoxyphosphoryl group).
The synthesis of the carbene precursor, a diazo compound, can be envisioned from the parent phosphonate. The acetate group can be converted to an amine, which can then be transformed into the diazo functionality. More directly, related α-hydroxyphosphonates can be converted to the corresponding diazo compounds. These ((aryl)(diazo)methyl)phosphonates are effective precursors for rhodium-stabilized donor-acceptor carbenes. researchgate.net
These carbenes are exceptionally useful in modern synthesis for their ability to undergo cyclopropanation reactions with alkenes and C-H insertion reactions. researchgate.netyoutube.com The rhodium(II)-catalyzed decomposition of the diazo compound generates a transient rhodium carbene species. This species can react with olefins to form cyclopropanes or insert into aliphatic C-H bonds, providing a direct method for C-H functionalization. organic-chemistry.orgresearchgate.net The use of phosphonate as the acceptor group in these carbenes has been shown to be effective, broadening the range of functionalities that can be introduced through these powerful reactions. researchgate.net
Role in Stereoselective Synthesis
The carbon atom bearing the phosphonate, phenyl, and acetate groups is a stereocenter. Therefore, the synthesis and application of enantiomerically pure this compound are of significant interest for asymmetric synthesis. Chiral phosphonates are valuable as chiral building blocks and as ligands in asymmetric catalysis.
Obtaining enantiomerically pure α-acetoxyphosphonates is critical for their application in stereoselective synthesis. The primary method for achieving this is through the kinetic resolution of the precursor, racemic α-hydroxyphosphonates. nih.gov
One highly effective strategy is the asymmetric esterification or acylation of the racemic α-hydroxyphosphonate, catalyzed by a chiral acyl-transfer catalyst. nih.gov In this process, one enantiomer of the alcohol is acylated at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched α-hydroxyphosphonate from the newly formed, enantiomerically enriched α-acetoxyphosphonate. This method can achieve very high levels of enantiomeric excess (ee) and selectivity factors (s-values). nih.gov
Table 2: Representative Data for Kinetic Resolution of Racemic α-Hydroxyphosphonates via Asymmetric Acylation This table illustrates the effectiveness of the kinetic resolution method described in the text.
| Entry | Acylating Agent | Chiral Catalyst | Product (α-Acetoxyphosphonate) % ee nih.gov | Recovered Alcohol % ee nih.gov | Selectivity (s) nih.gov |
|---|---|---|---|---|---|
| 1 | Pivalic Anhydride | (S)-Benzotetramisole | 98 | 98 | >200 |
| 2 | Acetic Anhydride | Chiral DMAP derivative | 95 | 96 | 120 |
| 3 | Isobutyric Anhydride | Chiral Acyl-Transfer Catalyst | 99 | 98 | 518 |
Other methods for achieving enantiomeric purity include chiral column chromatography, where the racemic mixture is separated using a chiral stationary phase. wikipedia.org Additionally, diastereomeric salt formation is a classical resolution technique. The racemic α-hydroxyphosphonate precursor can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form a pair of diastereomers, which can then be separated by crystallization due to differences in solubility. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers of the α-hydroxyphosphonate, which can then be acetylated to give the desired enantiopure this compound.
Diastereoselective Transformations
While specific diastereoselective reactions focusing solely on this compound are not extensively detailed in current literature, the broader class of α-functionalized phosphonates is a cornerstone in modern asymmetric synthesis. The phosphorus center allows for the introduction of chirality and the direction of stereochemical outcomes in a variety of transformations. mdpi.comresearchgate.net The synthesis of C-chiral phosphonates is of significant interest due to their prevalence in biologically active natural products and synthetic compounds. mdpi.comresearchgate.netresearchgate.net
Key methodologies for achieving diastereoselectivity involve the reaction of phosphonate carbanions or other related species with prochiral electrophiles. mdpi.comnih.gov For instance, the phospha-aldol (Abramov) and phospha-Mannich reactions are powerful tools for creating α-hydroxyphosphonates and α-aminophosphonates, respectively, with high levels of diastereocontrol. mdpi.comresearchgate.net In these reactions, a chiral auxiliary or a chiral catalyst directs the approach of the nucleophilic phosphorus reagent to the carbonyl or imine group, resulting in the preferential formation of one diastereomer. researchgate.netyoutube.com Furthermore, palladium-catalyzed asymmetric [3 + 2] cycloaddition reactions using phosphorus-containing precursors have been developed to synthesize complex chiral cyclopentyl phosphonates with excellent regio-, diastereo-, and enantioselectivity. acs.org These strategies underscore the potential of phosphonate reagents in constructing molecules with multiple, well-defined stereocenters.
| Reaction Type | Description | Typical Product | Key Feature |
|---|---|---|---|
| Phospha-Aldol Reaction | Addition of a phosphite (B83602) to an aldehyde or ketone, often catalyzed by a chiral Lewis acid or base. researchgate.net | α-Hydroxyphosphonate | Creates one or two new stereocenters with high diastereoselectivity. nih.gov |
| Phospha-Mannich Reaction | A three-component reaction of an aldehyde, an amine, and a dialkyl phosphite to form α-aminophosphonates. mdpi.com | α-Aminophosphonate | Enables the stereocontrolled synthesis of important amino acid analogues. researchgate.net |
| Asymmetric Cycloaddition | Palladium-catalyzed reactions involving in-situ generated phosphonate intermediates and various acceptors. acs.org | Chiral Carbocyclic and Heterocyclic Phosphonates | Forms complex ring systems with multiple stereocenters, including quaternary ones. acs.org |
| Phospha-Michael Addition | Conjugate addition of a phosphorus nucleophile to an α,β-unsaturated compound. mdpi.com | γ-Ketophosphonate | Establishes a new stereocenter at the β-position relative to the phosphorus group. mdpi.com |
Application in Horner-Wadsworth-Emmons Olefination
One of the most significant and widely adopted applications of α-acylphosphonates like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgthieme-connect.com This reaction is a powerful method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes and ketones. chem-station.comslideshare.net The HWE reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate-stabilized carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgorganic-chemistry.org
The reaction mechanism begins with the deprotonation of the phosphonate at the α-carbon using a base (e.g., NaH, BuLi) to generate a stabilized phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. slideshare.net The subsequent collapse of the intermediate oxaphosphetane yields the final alkene product. nrochemistry.com A defining feature of the HWE reaction is its high stereoselectivity, which typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net However, the stereochemical outcome can be reversed to favor the (Z)-alkene through specific modifications, most notably the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) under strongly dissociating conditions (e.g., KHMDS with 18-crown-6). wikipedia.orgresearchgate.netmdpi.comyoutube.com This tunability makes the HWE reaction an exceptionally versatile tool in organic synthesis. researchgate.netresearchgate.net
| Reactant 1 (Phosphonate) | Reactant 2 (Carbonyl) | Typical Conditions | Major Product | Typical Stereoselectivity |
|---|---|---|---|---|
| This compound | Aldehyde (R-CHO) | NaH, THF | α,β-Unsaturated Ester | (E)-isomer > 95% wikipedia.orgorganic-chemistry.org |
| This compound | Ketone (R-CO-R') | NaH, THF | α,β-Unsaturated Ester | (E)-isomer favored nih.gov |
| Still-Gennari Reagent | Aldehyde (R-CHO) | KHMDS, 18-crown-6, THF, -78°C | α,β-Unsaturated Ester | (Z)-isomer > 95% researchgate.netmdpi.com |
Integration in Catalysis and Materials Science (Ligands and Catalysts)
The phosphonate functional group, central to this compound, is a versatile building block for advanced materials used in catalysis and materials science. scispace.com Through hydrolysis of its ester linkages, the parent phenylphosphonic acid can be obtained. This phosphonic acid serves as a robust and highly functional organic linker for creating a diverse range of inorganic-organic hybrid materials. acs.org The ability of the phosphonate group to coordinate strongly with various metal ions allows for the construction of stable, extended structures such as layered metal phosphonates and porous metal-organic frameworks (MOFs). scispace.comacs.org These materials possess unique properties that make them highly valuable as heterogeneous catalysts, catalyst supports, and functional components in advanced materials. scispace.comacs.orgmdpi.com
Metal Phosphonates as Heterogeneous Catalysts
Metal phosphonates, particularly those involving zirconium (Zr), have emerged as highly effective and robust heterogeneous catalysts. mdpi.comdntb.gov.ua These materials are synthesized by combining a phosphonic acid precursor with a metal salt, such as zirconium tetrachloride. scispace.com The resulting zirconium phosphonates (ZrPs) exhibit exceptional thermal and chemical stability, which is a critical advantage for catalytic applications under demanding reaction conditions. mdpi.commdpi.com
The catalytic activity of ZrPs stems from their tunable surface acidity, which includes both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers). mdpi.com This dual acidity allows them to catalyze a wide array of organic transformations, including acid-base reactions, biomass conversion, hydrogenation, and oxidation. mdpi.comdntb.gov.ua Furthermore, the layered or porous structure of these materials can be functionalized with other catalytically active species, such as noble metal nanoparticles or organometallic complexes. mdpi.com In this role, the zirconium phosphonate acts as a durable support that enhances the dispersion and stability of the active catalyst, preventing leaching and facilitating easy recovery and reuse. dntb.gov.ua
| Catalyst Type | Metal Center | Key Properties | Catalyzed Reactions |
|---|---|---|---|
| Zirconium Phosphonate (ZrP) | Zirconium (Zr) | High thermal/chemical stability, tunable Brønsted/Lewis acidity. mdpi.com | Biomass conversion, esterification, condensation. scispace.comdntb.gov.ua |
| Titanium Phosphonate | Titanium (Ti) | Photocatalytic activity, redox properties. | Oxidation reactions, pollutant degradation. |
| Copper Phosphonate MOF | Copper (Cu) | Porous structure, accessible metal sites. | Coupling reactions, hydroboration. researchgate.net |
| Iron Phosphonate | Iron (Fe) | Magnetic properties for easy separation, Lewis acidity. scispace.com | Multi-component condensation reactions. scispace.com |
Application in Gas Separation Materials
Phosphonic acids derived from precursors like this compound are valuable organic linkers for constructing porous metal phosphonate frameworks (PMPFs), a subclass of MOFs. acs.org These crystalline materials are noted for their high thermal and water stability, which surpasses that of many carboxylate-based MOFs. acs.orgnih.gov The ordered, porous structures of PMPFs, characterized by uniform channels and high surface areas, make them promising candidates for membrane-based gas separation applications. researchgate.netresearchgate.net
The efficacy of a PMPF-based membrane in separating gases depends on the precise control of its pore size and surface chemistry, which can be tuned by selecting appropriate metal ions and phosphonate linkers. researchgate.net These materials can separate gas mixtures based on differences in molecular size (molecular sieving) or preferential adsorption of one gas over another. researchgate.net Phosphonate-based MOF membranes have been investigated for important industrial separations, including the purification of hydrogen from methane (B114726) (H₂/CH₄). researchgate.net The inherent stability and processability of metal phosphonates are key attributes for developing next-generation gas separation membranes with improved performance and durability. researchgate.net
Components in Electrochemical Devices
The unique properties of the phosphonate group have led to its integration into components for advanced electrochemical devices, such as fuel cells and lithium-ion batteries.
In the context of proton exchange membrane (PEM) fuel cells, metal phosphonates have been extensively studied as proton-conducting materials. researchgate.netscholarsportal.info Porous frameworks, such as phosphonate-based MOFs, can be designed to contain networks of acidic phosphonic acid groups and water molecules within their channels. nih.govacs.org These networks facilitate efficient proton transport via a Grotthuss (hopping) mechanism, leading to high proton conductivity, a critical requirement for PEMs. nih.govmdpi.com For example, a nickel-phosphonate MOF, MFM-500(Ni), exhibited a proton conductivity of 4.5 × 10⁻⁴ S/cm at 25 °C and 98% relative humidity. nih.govacs.org
In lithium-ion batteries, phosphonate-based compounds serve multiple roles to enhance safety and performance. They are frequently used as non-flammable electrolyte additives, significantly reducing the fire risk associated with traditional carbonate-based electrolytes. researchgate.netresearchgate.net Furthermore, phosphonates have been incorporated into gel polymer electrolytes (GPEs). acs.org These phosphonate-functionalized GPEs help to form a stable and uniform solid electrolyte interphase (SEI) layer on the surface of the lithium metal anode. acs.orgmdpi.com This stable SEI layer is crucial for suppressing the growth of lithium dendrites, which can cause short circuits, thereby improving the long-term cycling stability and safety of high-performance lithium metal batteries. acs.orgmdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P), it is possible to elucidate the connectivity and chemical environment of atoms within the "(Diethoxyphosphoryl)(phenyl)methyl acetate" molecule.
One-dimensional NMR spectroscopy is fundamental for the initial structural verification and purity assessment of the compound. Each unique nucleus in the molecule gives rise to a distinct signal (resonance) in the NMR spectrum, and the signal's position (chemical shift), splitting pattern (multiplicity), and intensity (integration) provide a wealth of structural information.
¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For "(Diethoxyphosphoryl)(phenyl)methyl acetate (B1210297)," characteristic signals are expected for the aromatic protons of the phenyl group, the methine proton adjacent to the phosphorus atom and acetate group, the methylene (B1212753) and methyl protons of the two ethoxy groups, and the methyl protons of the acetate group. The coupling of the methine proton and the ethoxy group protons to the phosphorus nucleus provides key structural confirmation.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals corresponding to the phenyl ring carbons, the methine carbon, the carbonyl carbon of the acetate group, and the carbons of the ethoxy and acetate methyl groups are anticipated. Coupling between the phosphorus atom and adjacent carbons (¹JPC, ²JPC, ³JPC) is particularly informative for assigning the signals correctly.
³¹P NMR: As an organophosphorus compound, ³¹P NMR is a crucial and highly sensitive technique for characterization. It provides a direct probe of the phosphorus atom's chemical environment. For dialkyl α-acetoxyphosphonates like the title compound, a single resonance is expected in a characteristic chemical shift range. The spectrum is often recorded with proton decoupling to produce a sharp singlet, the position of which is indicative of the oxidation state and coordination of the phosphorus atom. The absence of other signals in the ³¹P NMR spectrum is a strong indicator of the sample's purity.
The following table summarizes the expected NMR data for "this compound" based on analysis of structurally similar compounds. rsc.orgrsc.orgnih.gov
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | Phenyl (C₆H₅) | 7.30 - 7.50 | Multiplet (m) | - |
| Methine (P-CH-O) | 5.8 - 6.0 | Doublet (d) | ²JHP ≈ 12-15 | |
| Ethoxy (-OCH₂) | 3.9 - 4.2 | Multiplet (m) or Doublet of Quartets (dq) | ³JHH ≈ 7.1, ³JHP ≈ 7-8 | |
| Acetate (-COCH₃) | 2.1 - 2.2 | Singlet (s) | - | |
| Ethoxy (-CH₃) | 1.2 - 1.4 | Triplet (t) | ³JHH ≈ 7.1 | |
| ¹³C | Carbonyl (C=O) | 168 - 170 | Doublet (d) | ³JCP ≈ 4-6 |
| Phenyl (ipso-C) | 132 - 134 | Doublet (d) | ²JCP ≈ 8-10 | |
| Phenyl (o, m, p-C) | 128 - 130 | Singlet/Doublet | JCP may be observed | |
| Methine (P-CH-O) | 75 - 78 | Doublet (d) | ¹JCP ≈ 160-170 | |
| Ethoxy (-OCH₂) | 63 - 65 | Doublet (d) | ²JCP ≈ 6-8 | |
| Ethoxy/Acetate (-CH₃) | 16 - 17 (Ethoxy), 20-21 (Acetate) | Doublet (d, Ethoxy), Singlet (s, Acetate) | ³JCP ≈ 5-7 (Ethoxy) | |
| ³¹P | P=O | +18 to +22 | Singlet (s) (proton decoupled) | - |
For unambiguous assignment of all ¹H and ¹³C signals and to confirm the molecular constitution, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing connectivity information that is not available from 1D spectra. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would show correlations between the methylene and methyl protons within the ethoxy groups. It would also help delineate the coupling network within the phenyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for assigning carbon signals by linking them to their known proton assignments. For instance, the methine proton signal at ~5.9 ppm would show a cross-peak to the methine carbon signal at ~76 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. HMBC is critical for piecing together the molecular framework, especially for connecting fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations for "this compound" would include:
Correlation from the methine proton (CH) to the carbonyl carbon (C=O) of the acetate group.
Correlation from the acetate methyl protons (-COCH₃) to the carbonyl carbon (C=O).
Correlations from the methylene protons of the ethoxy groups (-OCH₂) to the phosphorus atom (via ³¹P-HMBC variants) and to the adjacent methyl carbons.
In situ NMR allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. mdpi.com By acquiring spectra at regular intervals, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. This provides powerful insights into reaction kinetics and mechanisms.
For the synthesis of "this compound," which could involve the acetylation of Diethyl [hydroxy(phenyl)methyl]phosphonate, in situ NMR would be highly effective.
Reaction Monitoring: By monitoring the ¹H NMR spectrum, one could observe the disappearance of the hydroxyl (-OH) proton from the starting alcohol and the appearance of the acetate methyl singlet (~2.1 ppm) and the downfield shift of the methine proton signal as the product is formed.
Intermediate Identification: In the ³¹P NMR spectrum, the progress of the reaction can be cleanly monitored by observing the signal of the starting phosphonate (B1237965) alcohol and the emergence of the product's ³¹P signal at a slightly different chemical shift. mdpi.com This is particularly useful as the ³¹P spectral window is wide and often contains few signals, making it easy to track phosphorus-containing species without interference.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio of an ion with very high accuracy and precision, typically to within 0.001 atomic mass units or 5 parts per million (ppm). This capability allows for the unambiguous determination of a compound's elemental formula. lcms.cz For "this compound" (Molecular Formula: C₁₃H₁₉O₅P), HRMS is the definitive method for confirming its composition. The calculated exact mass can be compared to the experimentally measured value to validate the formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉O₅P |
| Calculated Exact Mass ([M+H]⁺) | 287.1048 |
| Calculated Exact Mass ([M+Na]⁺) | 309.0867 |
| Expected Experimental Accuracy | ± 5 ppm |
An experimental HRMS result matching the calculated value provides unequivocal evidence for the assigned molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting compounds at very low concentrations and for analyzing complex mixtures. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental and Impurity Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. analytik-jena.comnih.gov In the context of this compound, ICP-MS serves as a powerful tool for determining the elemental composition, quantifying the phosphorus content, and identifying inorganic impurities that may be present from synthesis or degradation.
The fundamental principle of ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). nih.gov This extreme temperature atomizes the sample and ionizes the resulting atoms. analytik-jena.com These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z), allowing for highly specific and quantitative elemental analysis. analytik-jena.comyoutube.com
For organophosphorus compounds, ICP-MS is particularly adept at phosphorus-specific detection. youtube.com It can precisely quantify the phosphorus content in a sample of this compound, which is crucial for verifying the compound's purity and concentration in formulations. Furthermore, the technique is invaluable for impurity analysis. Trace metal contaminants, which may originate from catalysts or reaction vessels used during the manufacturing process, can be identified and quantified with detection limits often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. youtube.com
Hyphenated techniques, such as coupling Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC) with ICP-MS, further enhance analytical capabilities. nih.govnih.gov This approach allows for the separation of different phosphorus-containing species (e.g., the parent compound, its phosphonic acid degradation product, and inorganic phosphate) before elemental detection, providing a comprehensive profile of phosphorus-containing impurities. nih.govresearchgate.net
| Parameter | Description | Relevance to this compound Analysis | Typical Detection Limits |
|---|---|---|---|
| Phosphorus Quantification | Direct measurement of the 31P isotope. | Purity assessment and stoichiometric verification. | sub-µg/L |
| Trace Metal Impurities | Detection of elemental contaminants (e.g., Pb, Hg, Cd, As, catalysts). | Quality control and safety assessment of the final product. | ng/L to sub-ng/L |
| Speciation Analysis (with IC/HPLC) | Quantification of different phosphorus-containing species after chromatographic separation. nih.gov | Identification and quantification of degradation products (e.g., phosphate (B84403), phenylphosphonic acid). | µg/L range |
Compound-Specific Isotope Analysis (CSIA) by LC-IRMS for Mechanistic Studies
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical method used to determine the isotopic composition (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of individual compounds within a sample. microbe.comox.ac.uk When coupled with Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS), CSIA becomes a powerful tool for elucidating the reaction pathways, degradation mechanisms, and environmental fate of polar, non-volatile organic compounds like phosphonates. nih.govresearchgate.net
The LC-IRMS system first separates the compound of interest, this compound, from the sample matrix using liquid chromatography. researchgate.net The separated analyte is then quantitatively converted into a simple gas, typically carbon dioxide (CO₂), through an online oxidation process. researchgate.netnih.gov This conversion is often achieved by reaction with a chemical oxidant like sodium persulfate at high temperatures. nih.gov The resulting CO₂ is introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of the heavy isotope to the light isotope (¹³C/¹²C). thermofisher.com
This technique is particularly valuable for mechanistic studies because chemical and biological processes often exhibit kinetic isotope effects (KIEs). microbe.com A KIE occurs when molecules containing a heavier isotope react at a slightly slower rate than molecules with a lighter isotope. microbe.comenviro.wiki By monitoring the changes in the isotopic signature of this compound over the course of a reaction or degradation process, researchers can gain insights into the specific bonds being broken in the rate-limiting step. For instance, a significant shift in the δ¹³C value would provide strong evidence of degradation, as physical processes like dilution or sorption cause minimal isotopic fractionation. microbe.com This allows for the differentiation between biotic and abiotic degradation pathways and can help to confirm the mechanisms of hydrolysis or oxidation. nih.gov
| Application | Principle | Information Gained for this compound |
|---|---|---|
| Degradation Pathway Elucidation | Measurement of kinetic isotope effects (KIEs) during transformation. microbe.com | Distinguishes between different degradation mechanisms (e.g., hydrolysis at P-C vs. C-O bond). Provides evidence of biodegradation vs. abiotic degradation. nih.gov |
| Source Tracking | Different synthesis routes can result in distinct initial isotopic signatures. | Can potentially differentiate between batches or manufacturing processes. |
| Extent of Degradation | The degree of isotope enrichment in the residual reactant correlates with the extent of its degradation. enviro.wiki | Quantifies the fraction of the compound that has been transformed in environmental or laboratory studies. |
Chromatographic Separation Methods
High-Performance Liquid Chromatography (HPLC) for Separation and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of organophosphorus compounds. nih.gov For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
However, the analysis of phosphonates and their esters can be challenging due to their potential for high polarity and lack of a strong UV chromophore, depending on the structure. While the phenyl group in this compound provides UV activity, its hydrolysis products may be more polar and difficult to retain on standard RP columns. To overcome poor retention, ion-pair chromatography is often utilized. nih.govnih.gov This technique involves adding an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), to the mobile phase. nih.gov The reagent forms a neutral, more hydrophobic complex with anionic phosphonate analytes, enhancing their retention on the reversed-phase column.
HPLC is not only used for analytical quantification but also for preparative purification. By scaling up the column dimensions and injection volumes, HPLC can be used to isolate this compound from reaction mixtures, removing starting materials, byproducts, and other impurities to yield a high-purity final product.
| Parameter | Typical Conditions for Phosphonate-Related Analysis |
|---|---|
| Mode | Reversed-Phase (RP-HPLC), Ion-Pair RP-HPLC. nih.gov |
| Stationary Phase | C18, C8, Polymer-based columns. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with buffers (e.g., acetate, phosphate) or ion-pair reagents (e.g., tetrabutylammonium salts). nih.gov |
| Detection | UV (due to the phenyl group), Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (LC-MS). nih.gov |
| Application | Purity determination, impurity profiling, quantification, and preparative purification. |
Ion Chromatography (IC) for Ionic Species Separation
Ion Chromatography (IC) is a specialized form of HPLC that separates ions and polar molecules based on their charge. It is an ideal method for analyzing ionic impurities or degradation products that may be present alongside this compound. researchgate.net The primary degradation pathway for this ester is likely hydrolysis, which would yield ionic species such as phenylphosphonic acid and its monoethyl ester, as well as inorganic ions like phosphate and phosphite (B83602) that could be present as synthesis-related impurities. thermofisher.com
In IC, a stationary phase containing ionic functional groups (an ion-exchange resin) is used. innovatechlabs.com For the analysis of anionic species like phosphonates, an anion-exchange column is employed. lcms.cz The mobile phase, or eluent, is an aqueous buffer solution. Separation occurs as the sample's anions compete with the eluent's anions for the active sites on the stationary phase. innovatechlabs.com Detection is commonly achieved by measuring the electrical conductivity of the eluent after it passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal from the analyte ions. lcms.cz
The coupling of IC with mass spectrometry (IC-MS) or ICP-MS provides enhanced selectivity and sensitivity, allowing for unambiguous identification and quantification of ionic species at very low levels. lcms.cznih.govives-openscience.eu This makes IC an essential tool for quality control, stability studies, and the characterization of the complete impurity profile of this compound.
| Parameter | Typical Conditions for Phosphonate/Phosphate Analysis |
|---|---|
| Mode | Anion-Exchange Chromatography. lcms.cz |
| Stationary Phase | Polymeric resins with quaternary ammonium functional groups (e.g., Dionex IonPac™ series). researchgate.netthermofisher.com |
| Eluent | Aqueous potassium hydroxide (B78521) (KOH) or carbonate/bicarbonate solutions, often run in a gradient. researchgate.netthermofisher.com |
| Detection | Suppressed Conductivity, Mass Spectrometry (IC-MS), ICP-MS. lcms.cznih.gov |
| Target Analytes | Phosphite, Phosphate, Phenylphosphonic acid, and other ionic impurities or degradation products. thermofisher.com |
Gas Chromatography (GC) for Volatile Products and Derivatized Analytes
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. cromlab-instruments.es While this compound may possess sufficient volatility for direct GC analysis, many related phosphonates, phosphonic acids, and their degradation products are polar and non-volatile, making them unsuitable for direct injection. canada.canih.gov Therefore, the application of GC to this class of compounds often requires a derivatization step to convert the polar analytes into more volatile and thermally stable derivatives. nih.govcanada.ca
Common derivatization strategies for compounds containing phosphonic acid moieties include esterification or silylation. oup.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts acidic protons (P-OH) and other active hydrogens into trimethylsilyl (B98337) (TMS) ethers and esters, which significantly increases volatility. oup.com Alkylation to form methyl or benzyl (B1604629) esters is another effective approach.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase coated on the inside of a long capillary column. cromlab-instruments.es GC is almost always coupled with a detector, with Mass Spectrometry (GC-MS) being the most common choice for organophosphorus compound analysis. cromlab-instruments.esumn.educhromatographyonline.com GC-MS provides not only retention time data for quantification but also mass spectra that allow for definitive structural identification of the parent compound, impurities, and any volatile degradation products.
| Parameter | Typical Conditions for Phosphonate Analysis |
|---|---|
| Derivatization | Required for polar/non-volatile analytes. Reagents include BSTFA (silylation) or diazomethane/benzyl halides (alkylation). oup.com |
| Column | Fused silica (B1680970) capillary columns with a low- to mid-polarity stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane). cromlab-instruments.es |
| Injection | Split/Splitless inlet. cromlab-instruments.es |
| Carrier Gas | Helium or Hydrogen. |
| Detection | Mass Spectrometry (MS), Flame Photometric Detector (FPD - phosphorus mode), Nitrogen-Phosphorus Detector (NPD). cromlab-instruments.es |
| Application | Analysis of volatile impurities; analysis of non-volatile impurities/degradation products after derivatization. |
Hydrophilic Interaction Chromatography (HILIC) for Polar Compounds
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is exceptionally well-suited for the separation of highly polar and hydrophilic compounds. nih.govwikipedia.org This makes it an excellent alternative or complementary technique to reversed-phase HPLC for the analysis of this compound, and especially its more polar precursors or degradation products, such as phenylphosphonic acid. nih.govwiley.com
In HILIC, a polar stationary phase (e.g., bare silica, or bonded phases with amide, diol, or zwitterionic functionalities) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer. wikipedia.orgthermofisher.com The mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase. thermofisher.com Elution is typically achieved by increasing the water content in the mobile phase, with the most polar compounds being retained the longest. merckmillipore.com
A key advantage of HILIC is its ability to retain and separate compounds that elute in or near the void volume in reversed-phase chromatography. nih.gov Furthermore, the high organic content of the mobile phase is beneficial when coupling with mass spectrometry, as it promotes more efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity. wikipedia.org HILIC can effectively separate the parent ester from its highly polar, ionic degradation products in a single chromatographic run. nih.gov
| Parameter | Typical Conditions for Polar Compound Analysis |
|---|---|
| Stationary Phase | Unmodified silica, Amide, Diol, Zwitterionic (ZIC-HILIC), Amino phases. nih.govthermofisher.comchromatographyonline.com |
| Mobile Phase | High percentage of organic solvent (e.g., 60-95% acetonitrile) with an aqueous buffer (e.g., ammonium formate, ammonium acetate). wikipedia.orgnih.gov |
| Elution | Gradient elution by increasing the aqueous component. merckmillipore.com |
| Detection | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD). |
| Target Analytes | Highly polar compounds, such as phosphonic acids, amino acids, and polar metabolites. nih.govwiley.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a fundamental and widely utilized technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness. ukessays.comanalyticaltoxicology.comresearchgate.net It is an indispensable tool for monitoring the progress of chemical reactions, allowing chemists to qualitatively assess the consumption of starting materials and the formation of products over time. researchgate.netrochester.edu The technique involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with silica gel or alumina. ukessays.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (solvent system). By capillary action, the mobile phase ascends the plate, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. ukessays.com
In the context of synthesizing this compound and related α-acetoxyphosphonates, TLC is routinely employed to track the conversion of reactants, such as an aldehyde and a trialkyl phosphite, into the desired product. researchgate.net For instance, in the synthesis of novel α-hydroxyphosphonates and their subsequent acetylation to α-acetoxyphosphonates, reactions are monitored by TLC carried out on silica gel plates. researchgate.net Visualization of the separated spots is typically achieved using UV light, which reveals UV-active compounds, followed by chemical staining with agents like p-anisaldehyde and heating to develop the spots. wiley-vch.de
A typical procedure for monitoring a reaction involves spotting three lanes on a single TLC plate: the starting material, a "cospot" containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu This allows for a direct comparison and helps to resolve compounds with similar retention factors (Rf values). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The choice of the mobile phase is critical for achieving good separation. For α-acetoxyphosphonates, a common solvent system is a mixture of hexane (B92381) and ethyl acetate, for example, in a 7:3 ratio. researchgate.net
Table 1: Typical TLC Parameters for Monitoring α-Acetoxyphosphonate Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Application | Capillary spotting of starting material, reaction mixture, and cospot |
| Development | In a closed chamber until the solvent front nears the top of the plate |
| Visualization | 1. UV light (254 nm) 2. Chemical staining (e.g., p-anisaldehyde, potassium permanganate) followed by heating |
This systematic approach enables the chemist to determine the optimal reaction time and to check for the presence of intermediates or side products, ensuring the reaction has gone to completion before proceeding with workup and purification. analyticaltoxicology.comrochester.edu
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound. crossref.org These techniques are powerful tools for identifying functional groups, elucidating molecular structure, and analyzing conformational isomers. acs.orgmdpi.comnih.gov
Infrared (IR) spectroscopy is a cornerstone technique for the characterization of organic compounds, including organophosphorus esters like this compound. researchgate.net It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These vibrations include stretching, bending, and rocking. The resulting IR spectrum is a unique molecular fingerprint that provides definitive evidence for the presence of various functional groups. fiedlerchemistry.com
For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure. The most prominent peaks would be associated with the phosphoryl (P=O), carbonyl (C=O), P-O-C, and C-O-C functional groups. The stretching vibration of the phosphoryl group (νP=O) in phosphonates typically appears as a strong absorption in the region of 1230–1245 cm⁻¹. The carbonyl group of the acetate moiety (νC=O) gives rise to a strong band, generally around 1750 cm⁻¹. The spectrum would also feature bands corresponding to the P-O-C and C-O-C linkages, as well as the aromatic C-H and C=C vibrations of the phenyl ring.
Beyond simple functional group identification, IR spectroscopy can be a subtle tool for conformational analysis. mdpi.comnih.gov Molecules can often exist as a mixture of different spatial arrangements or conformers, especially those with rotatable single bonds. mdpi.com Changes in the aggregation state (solid, liquid, or solution) can alter the conformational equilibrium, leading to changes in the IR spectrum, such as the appearance, disappearance, or splitting of absorption bands. mdpi.com For example, in related bisphosphorylated acetamides, spectral differences between the solid state and in solution indicate the presence of a conformational equilibrium. mdpi.comnih.gov For this compound, analysis of the IR spectra in different phases could reveal insights into the preferred orientations of the diethoxyphosphoryl, phenyl, and acetate groups.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| P=O | Stretching (νP=O) | ~1250 - 1270 | Strong |
| C=O (Ester) | Stretching (νC=O) | ~1750 - 1760 | Strong |
| P-O-C (Alkyl) | Stretching (νP-O-C) | ~1020 - 1050 | Strong |
| C-O-C (Ester) | Stretching (νC-O-C) | ~1150 - 1250 | Strong |
| C=C (Aromatic) | Stretching (νC=C) | ~1450 - 1600 | Medium-Weak |
| C-H (Aromatic) | Stretching (νC-H) | ~3010 - 3100 | Medium-Weak |
| C-H (Alkyl) | Stretching (νC-H) | ~2850 - 2980 | Medium |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and conformational effects.
Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. acs.orgmdpi.com While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. A key difference is the selection rules: IR bands arise from vibrations that cause a change in the molecule's dipole moment, whereas Raman bands arise from vibrations that cause a change in the molecule's polarizability. mdpi.com Consequently, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For organophosphorus compounds, Raman spectroscopy provides critical information, particularly for symmetric vibrations and bonds involving heavier atoms. irdg.org In the analysis of this compound, Raman spectroscopy would be particularly useful for observing vibrations of the P=O and P-O-C bonds. The P=O stretching vibration, for instance, typically gives a strong and easily identifiable Raman signal. mdpi.com In studies of other organophosphorus pesticides, intense Raman bands attributed to P-O stretching have been observed in the 760-770 cm⁻¹ region. mdpi.com Furthermore, symmetric vibrations of the phenyl ring, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing further structural confirmation. The analysis of organophosphorus pesticide formulations by FT-Raman spectroscopy has demonstrated its utility for quantitative analysis, using characteristic bands for calibration. irdg.org This highlights the potential for Raman spectroscopy not only for qualitative identification but also for quantitative applications involving this compound.
X-ray Based Characterization Techniques
X-ray based techniques are powerful for probing the atomic and electronic structure of materials. Methods like X-ray Diffraction provide precise information on the three-dimensional arrangement of atoms in crystalline solids, while X-ray Photoelectron Spectroscopy yields data on elemental composition and chemical bonding at the surface.
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map of the molecule, from which the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.
Table 3: Crystallographic Data for Structurally Related Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Dimethyl [(4-methoxyphenyl)((4-phenyldiazenyl)phenyl)amino)methyl] phosphonate | Monoclinic | P21/c | Detailed bond lengths and angles of the α-aminophosphonate core. | |
| Acetoxy-4-methyl phenyl methyl acetate | Monoclinic | P21/c | Acetate groups significantly deviated from the phenyl ring plane; antiparallel dimer formation via C-H···O bonds. | researchgate.net |
| A 1,2,5,6-tetraazafluoranthen-3(2H)-one intermediate | Monoclinic | P21/c | Fused ring systems deviate from planarity; molecular packing controlled by weak C-H···N and C-H···O interactions. | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. bris.ac.ukntu.edu.twgumed.edu.pl The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its specific chemical environment (i.e., its oxidation state and bonding partners). gumed.edu.pl
For this compound, XPS would provide a detailed analysis of the chemical states of carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p). The high-resolution C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different types of carbon atoms: the aromatic carbons of the phenyl ring (C-C/C-H), the aliphatic carbons of the ethyl groups (C-C), the carbon singly bonded to oxygen (C-O), the carbon of the acetate group (O-C=O), and the carbon bonded directly to phosphorus (C-P). researchgate.netcasaxps.com
Similarly, the O 1s spectrum would show distinct peaks for the phosphoryl oxygen (P=O) and the two different ester oxygens (C=O and C-O-C/P-O-C). researchgate.net The P 2p spectrum would show a characteristic peak for the pentavalent, tetracoordinated phosphorus atom in the phosphonate group. researchgate.net The precise binding energies of these peaks provide valuable information about the electronic structure and bonding within the molecule. For instance, studies on phosphonate-functionalized materials have assigned P 2p peaks at ~133-134 eV to P-C and P-O bonds in a phosphate-like structure. researchgate.net
Table 4: Predicted XPS Binding Energies for this compound
| Core Level | Functional Group | Predicted Binding Energy (eV) |
| C 1s | C-C, C-H (aromatic/aliphatic) | ~284.8 - 285.0 |
| C-O (ether/ester) | ~286.5 | |
| C-P | ~285.5 - 286.0 | |
| O-C =O (carbonyl) | ~289.0 | |
| O 1s | C-O -C, P-O -C | ~532.6 - 533.3 |
| C=O , P=O | ~531.6 | |
| P 2p | P 2p3/2 in R-PO(OR)₂ | ~133.0 - 134.0 |
Note: Binding energies are approximate and can be influenced by surface charging and the specific chemical environment. Values are based on literature for similar functional groups. researchgate.netcasaxps.com
Electron Diffraction for Crystal Structure Determination
The precise three-dimensional arrangement of atoms in this compound can be determined using advanced diffraction techniques. While traditional single-crystal X-ray diffraction is a benchmark, obtaining crystals of sufficient size can be a significant hurdle for many organic compounds. nih.gov Three-dimensional electron diffraction (3D ED) has emerged as a powerful and reliable technique for determining the atomic structure of nanocrystalline materials, making it highly suitable for complex organic molecules that often yield only very small crystals. nih.govnih.gov
The 3D ED method involves collecting electron diffraction data from a nanocrystal as it is tilted along a specific axis inside a transmission electron microscope (TEM). icdd.com This process generates a series of diffraction patterns, which are then combined to create a three-dimensional map of the reciprocal space of the crystal. From this 3D data, it is possible to determine the unit cell parameters and the atomic positions within the crystal lattice. icdd.com
Other Advanced Analytical Techniques
Atomic Spectroscopy (e.g., MP-AES) for Elemental Composition
To confirm the elemental composition of this compound, Microwave Plasma-Atomic Emission Spectroscopy (MP-AES) offers a robust and efficient analytical solution. This technique utilizes a microwave-generated plasma to excite atoms within a sample, causing them to emit light at element-specific wavelengths. rubiconscience.com.au The intensity of the emitted light is proportional to the concentration of each element, allowing for precise quantification. icpms.cz
A significant advantage of MP-AES is its use of nitrogen, which can be sourced from the air, to create the plasma. mdpi.com This eliminates the need for flammable and expensive gases like acetylene (B1199291) or argon, resulting in lower operating costs and enhanced laboratory safety. icpms.czcore.ac.uk The plasma generated in an MP-AES instrument reaches temperatures of approximately 5000 K, which is sufficient for the atomization and excitation of a wide range of elements, including phosphorus. icpms.czmdpi.com This is a notable improvement over conventional flame atomic absorption spectroscopy (FAAS), where phosphorus exhibits very high detection limits. icpms.cz
The analysis of this compound by MP-AES would involve digesting the sample to create a liquid solution, which is then introduced into the plasma. The instrument would then simultaneously or sequentially measure the emission from carbon, hydrogen, oxygen, and, crucially, phosphorus, to verify the empirical formula of the compound. Its high sensitivity, with detection limits extending into the sub-parts-per-billion (ppb) range, ensures accurate results even with small sample sizes. icpms.cz
Table 1: Comparison of Instrumental Detection Limits (IDL) for Relevant Elements
| Element | MP-AES IDL (µg/L) | FAAS IDL (µg/L) |
|---|---|---|
| Phosphorus (P) | 50 | >10,000 |
| Copper (Cu) | 0.8 | 1.4 |
| Iron (Fe) | 1.1 | 3.5 |
This table provides a general comparison based on typical instrument performance; actual detection limits may vary. icpms.cz
Neutron Activation Analysis for Elemental Quantification
Neutron Activation Analysis (NAA) is a highly sensitive nuclear process used for determining the elemental concentrations in a material without destroying the sample. wikipedia.orgslideshare.net This technique is particularly advantageous because it disregards the chemical form of a sample and focuses solely on the atomic nuclei, providing a true bulk analysis. wikipedia.orgyoutube.com
The process involves bombarding the this compound sample with neutrons, typically within a nuclear reactor. wikipedia.orgyoutube.com This causes stable isotopes of the constituent elements (carbon, hydrogen, oxygen, phosphorus) to capture neutrons and become radioactive. These newly formed radioisotopes decay by emitting characteristic gamma rays. mit.edu By measuring the energy and intensity of these gamma rays with a high-resolution detector, the identity and quantity of each element can be determined with high precision and accuracy, often in the range of 5% and 0.1%, respectively. wikipedia.org
NAA offers exceptional sensitivity, capable of detecting elements at concentrations in the sub-ppm range and even down to parts per trillion for some elements. wikipedia.orgyoutube.com A key benefit of NAA is that it is non-destructive, which would allow the same sample of this compound to be analyzed by other techniques afterward. wikipedia.org Given its ability to provide a highly accurate and sensitive multi-elemental analysis, NAA serves as an excellent complementary method for verifying the elemental composition of the target compound. indico.global
In Situ Characterization Techniques for Real-Time Reaction Understanding
Understanding the formation, degradation, or further reactions of this compound requires analytical methods that can monitor chemical changes in real-time. In situ characterization techniques allow for the direct observation of reaction kinetics and mechanisms as they occur.
One of the most powerful in situ techniques for studying organophosphorus compounds is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. bibliotekanauki.pl The phosphorus nucleus (³¹P) has a natural abundance of 100% and a wide range of chemical shifts, making it an ideal probe for tracking reactions. bibliotekanauki.pl By placing a reaction mixture directly into an NMR spectrometer, one can monitor the disappearance of the ³¹P signal corresponding to this compound and the simultaneous appearance of new signals from intermediates and products. This provides invaluable data on reaction rates, pathways, and the structure of transient species.
Other techniques, such as coupled chromatography-spectrometry and advanced spectroscopic methods, can also provide real-time or near-real-time insights. For instance, methods combining paper spray mass spectrometry (PS-MS) with surface-enhanced Raman spectroscopy (pSERS) have been developed for the rapid detection and analysis of organophosphorus compounds. Such a setup could be adapted to monitor a reaction mixture, providing complementary vibrational and mass-to-charge ratio information about the species present at any given moment. Furthermore, fluorescence-based enzymatic biosensors can be used for the on-site monitoring of reactions involving organophosphates, offering high sensitivity and rapid response times. mdpi.com These advanced in situ methods are critical for developing a comprehensive understanding of the chemical reactivity of this compound.
Computational and Theoretical Chemistry Studies
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its stability, reactivity, and physical properties. Computational methods allow for the calculation of various descriptors that quantify these characteristics. For (Diethoxyphosphoryl)(phenyl)methyl acetate (B1210297), analyses such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, Fukui functions, and Molecular Electrostatic Potential (MEP) maps are employed to predict its chemical behavior.
HOMO-LUMO Energy Gap Analysis for Stability and Reactivity
The energies of the HOMO and LUMO, often referred to as frontier molecular orbitals (FMOs), are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. nih.gov
In computational studies of organophosphorus compounds, DFT methods like B3LYP are commonly used to calculate these energy levels. jocpr.comresearchgate.net For molecules similar to (Diethoxyphosphoryl)(phenyl)methyl acetate, the HOMO is typically localized on the phenyl ring and the oxygen atoms, which are electron-rich regions. The LUMO is often distributed over the phosphoryl (P=O) group and the carbonyl (C=O) group, indicating these are the electron-accepting sites. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions, indicating greater polarizability and biological activity. mdpi.com
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Analogous Organophosphorus Compounds
| Parameter | Description | Typical Value Range | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV | Indicates electron-accepting ability |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 6.0 eV | Correlates with chemical stability and reactivity mdpi.com |
Note: The values presented are representative for similar organophosphorus compounds and are intended for illustrative purposes. Specific calculated values for this compound are not available in the cited literature.
Fukui Functions and Molecular Electrostatic Potential (MEP) for Reactive Sites
To pinpoint the most reactive sites within the this compound molecule, two key computational tools are used: Fukui functions and the Molecular Electrostatic Potential (MEP).
Fukui functions are used within DFT to describe the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net This analysis helps to identify which atoms are most likely to be involved in nucleophilic or electrophilic attacks. The condensed Fukui function provides a value for each atom, indicating its susceptibility to:
Nucleophilic attack (f+): Regions where an electron is most readily accepted.
Electrophilic attack (f-): Regions most likely to donate an electron.
Radical attack (f0): Regions susceptible to attack by a radical species.
For a molecule like this compound, the phosphoryl oxygen and carbonyl oxygen would be expected to be primary sites for electrophilic attack, while the phosphorus atom and the carbonyl carbon would be likely targets for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different electrostatic potential values:
Red: Regions of most negative potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack. researchgate.net
Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. researchgate.net
Green: Regions of neutral potential.
In the MEP map of this compound, the most negative potential (red) is expected to be located around the phosphoryl and carbonyl oxygen atoms due to the high electronegativity of oxygen. The most positive potential (blue) would likely be found near the hydrogen atoms and the phosphorus atom. nih.govresearchgate.net This visual map provides an intuitive understanding of the molecule's reactive behavior. nih.gov
Chemical Hardness, Softness, Electronegativity, and Electrophilicity Index
Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to further quantify the molecule's reactivity.
Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η = ΔE / 2). It measures the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large energy gap, making it less reactive.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A "soft" molecule has a small energy gap and is more polarizable and reactive.
Electronegativity (χ): Approximated as the negative of the average of the HOMO and LUMO energies (χ = -(EHOMO + ELUMO) / 2). It describes the molecule's ability to attract electrons.
Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. A higher electrophilicity index for this compound would indicate a stronger capacity to act as an electron acceptor in reactions.
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change; higher value means lower reactivity. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher value indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons; a measure of electrophilic character. |
Vibrational and Spectroscopic Property Predictions
Computational methods are highly effective in predicting the vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis) of molecules. These theoretical spectra are invaluable for interpreting experimental data and for the structural characterization of compounds like this compound.
Theoretical Calculation of IR and Raman Spectra
Theoretical vibrational spectra can be calculated using DFT methods, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.gov The calculation provides the vibrational frequencies and intensities of both Infrared (IR) and Raman active modes. By analyzing the atomic motions associated with each calculated frequency, a complete assignment of the experimental spectrum can be made.
For this compound, key vibrational modes would include:
P=O Stretch: A strong and characteristic absorption in the IR spectrum, typically expected around 1250 cm⁻¹. vulcanchem.com
C=O Stretch: A strong absorption from the acetate group's carbonyl, expected around 1740 cm⁻¹. vulcanchem.com
P-O-C and C-O-C Stretches: Vibrations associated with the ethoxy and acetate groups.
Phenyl Ring Vibrations: C-H stretching and C=C stretching modes characteristic of the benzene (B151609) ring.
Comparing the calculated spectrum with an experimental one allows for a detailed confirmation of the molecular structure. The agreement between theoretical and experimental frequencies is generally good, though calculated frequencies are often scaled by a small factor to correct for anharmonicity and other method-inherent approximations. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
The electronic absorption spectrum (UV-Vis) of a molecule, which arises from electronic transitions between different molecular orbitals, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities) for the transitions from the ground state to various excited states.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the phenyl ring. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. mdpi.com These calculations are also sensitive to the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). The theoretical spectrum provides insight into the electronic structure and can be used to confirm the identity of the compound by comparison with experimental data. researchgate.net
Conformational Analysis and Intermolecular Interactions
Computational chemistry offers powerful tools to investigate the three-dimensional structure and energetic landscape of molecules. Conformational analysis, a key aspect of these studies, aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For organophosphorus compounds like phosphonates, the geometry around the phosphorus center and the orientation of its substituents are of particular interest as they influence the molecule's physical, chemical, and biological properties.
In the absence of specific data for this compound, we can infer its likely conformational preferences from studies on similar molecules. The rotation around the P-C and C-O single bonds would define the key conformational isomers. The interplay of steric hindrance between the bulky diethoxyphosphoryl, phenyl, and acetate groups, along with electrostatic interactions, would govern the relative stability of these conformers.
Intermolecular interactions, which are crucial for understanding the behavior of the compound in condensed phases, can also be modeled. For a molecule like this compound, these interactions would primarily consist of van der Waals forces and dipole-dipole interactions. The polar phosphoryl (P=O) and carbonyl (C=O) groups are expected to be key sites for intermolecular hydrogen bonding if suitable donor molecules are present.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of chemical bonds and lone pairs. researchgate.net This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of certain conformations.
NBO analysis in phosphonates typically reveals strong polarization of the P=O bond, with significant negative charge on the oxygen atom. The analysis can quantify the delocalization of electron density from lone pairs of oxygen atoms into antibonding orbitals of adjacent bonds (e.g., LP(O) -> σ*(P-C)). These interactions, known as hyperconjugative interactions, play a significant role in stabilizing the molecular structure.
For a hypothetical NBO analysis of this compound, one would expect to find significant hyperconjugative interactions involving the lone pairs of the ester and phosphoryl oxygen atoms. The table below illustrates typical stabilization energies (E(2)) for such interactions found in related organophosphorus compounds.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) in P=O | σ* (P-Cα) | ~ 5-10 | Hyperconjugation |
| LP (O) in P-O-Et | σ* (P-Cα) | ~ 2-5 | Hyperconjugation |
| LP (O) in C=O | σ* (Cα-O) | ~ 4-8 | Hyperconjugation |
| σ (Cα-H) | σ* (P-Cα) | ~ 1-3 | Hyperconjugation |
This table presents hypothetical E(2) values based on studies of similar phosphonate (B1237965) esters. The actual values for this compound would require specific calculations.
Validation of Computational Models with Experimental Data
A crucial step in computational chemistry is the validation of theoretical models against experimental data. This process ensures that the chosen computational methods and basis sets accurately reproduce the properties of the molecule, lending credibility to the theoretical predictions. Common experimental techniques used for validation include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy. vub.bevub.be
Density Functional Theory (DFT) is a popular computational method for predicting molecular properties. ivanmr.comnih.govruc.dk By calculating spectroscopic parameters and comparing them with experimental spectra, researchers can assess the accuracy of their computational models.
For instance, the calculated 1H, 13C, and 31P NMR chemical shifts for a series of diethyl phosphonates can be compared with their experimental values. rsc.orgspectrabase.comchemicalbook.comchemicalbook.com A good correlation between the calculated and experimental data indicates that the computational model provides a reliable description of the electronic environment of the nuclei.
The following table provides a hypothetical comparison between experimental and DFT-calculated 31P NMR chemical shifts for compounds structurally related to this compound.
| Compound | Experimental 31P Chemical Shift (ppm) | Calculated 31P Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| Diethyl phenylphosphonate | 18.5 | 19.2 | 0.7 |
| Diethyl (acetoxymethyl)phosphonate | 19.8 | 20.5 | 0.7 |
| Hypothetical this compound | N/A | ~20-22 (Predicted) | N/A |
Note: The experimental and calculated values are for illustrative purposes based on known phosphonates. rsc.orgresearchgate.net The predicted value for the target compound is an estimation.
Similarly, calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra. The characteristic stretching frequencies of the P=O and C=O groups are particularly important for such comparisons in α-acetoxyphosphonates. researchgate.net A good agreement between the positions and relative intensities of the calculated and experimental absorption bands validates the accuracy of the computed molecular geometry and force field.
Future Research Directions and Emerging Trends
Sustainable Phosphonate (B1237965) Chemistry Initiatives
The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds. researchgate.netrsc.orgresearchgate.net Future initiatives in sustainable phosphonate chemistry are expected to focus on several key areas to minimize environmental impact and improve efficiency. bioengineer.orguef.fisciencedaily.com A significant push is towards the development of methodologies that reduce or eliminate the use of hazardous substances. uef.fisciencedaily.com This includes exploring solvent-free reaction conditions and utilizing benign solvents like polyethylene (B3416737) glycol (PEG). frontiersin.org
A major goal is to improve atom economy in phosphonate synthesis. researchgate.net Traditional methods often generate significant waste, and researchers are actively seeking more efficient transformations. The use of catalytic systems, particularly those that are recyclable, is a promising avenue. frontiersin.orgmdpi.com Furthermore, there is a growing interest in the use of renewable resources and biocatalysis for the synthesis of phosphonates. tandfonline.comnih.gov Biocatalytic methods, using whole cells or isolated enzymes, offer high selectivity and can be performed under mild conditions, representing a significant step towards more environmentally friendly processes. tandfonline.com The continuous pressure to reduce phosphorus discharge into the environment will likely drive further innovation in phosphorus recovery and recycling from waste streams. rsc.org
Key sustainable approaches in development include:
Solvent-free and benign solvent systems: Reducing reliance on volatile and toxic organic solvents. frontiersin.org
Catalyst-free and recyclable catalysts: Improving efficiency and minimizing waste. mdpi.comrsc.org
Ultrasound and microwave-assisted synthesis: Enhancing reaction rates and yields under greener conditions. rsc.org
Biocatalysis: Utilizing enzymes for highly selective and environmentally friendly transformations. tandfonline.com
Novel Synthetic Methodologies Development
The development of new synthetic methods for preparing phosphonates remains a vibrant area of research. While classical methods like the Michaelis-Arbuzov and Kabachnik-Fields reactions are well-established, there is a continuous drive to develop more efficient, selective, and versatile protocols. frontiersin.orgmdpi.commdpi.com
Recent advancements have focused on expanding the scope of these traditional reactions through the use of novel catalysts and reaction conditions. mdpi.comsemanticscholar.orgacs.org For instance, the development of asymmetric versions of the Pudovik and Kabachnik-Fields reactions allows for the synthesis of chiral phosphonates with high enantiomeric purity. mdpi.commdpi.com This is particularly important for applications in medicinal chemistry where stereochemistry plays a crucial role. tandfonline.com
Furthermore, researchers are exploring entirely new approaches to C-P bond formation. acs.org This includes the use of visible-light-induced photoredox catalysis, which offers a green and powerful tool for organic transformations. rsc.org Flow chemistry is another emerging technique that enables better control over reaction parameters, leading to improved yields and safety, especially for exothermic reactions.
| Methodology | Description | Advantages | Emerging Trends |
|---|---|---|---|
| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite (B83602) with an alkyl halide. frontiersin.org | Well-established, reliable. | Catalytic versions, expanded substrate scope. |
| Kabachnik-Fields Reaction | Three-component reaction of an amine, a carbonyl compound, and a phosphite. mdpi.commdpi.comresearchgate.net | High atom economy, direct synthesis of α-aminophosphonates. acs.org | Asymmetric catalysis, use of green catalysts. mdpi.com |
| Pudovik Reaction | Addition of a dialkyl phosphite to an imine. researchgate.net | Direct route to α-aminophosphonates. | Enantioselective variants using chiral catalysts. mdpi.com |
| Photoredox Catalysis | Use of visible light to initiate reactions. rsc.org | Mild reaction conditions, high functional group tolerance. rsc.org | Development of new photocatalysts and reaction pathways. |
| Flow Chemistry | Performing reactions in a continuous flowing stream. | Enhanced safety, scalability, and control. | Integration with other green chemistry techniques. |
Exploration of New Reactivity Modes and Mechanistic Understanding
A deeper understanding of the reactivity of phosphonates is crucial for the development of new synthetic applications. Researchers are increasingly investigating the unique electronic properties of the phosphonate group to unlock novel reaction pathways. One area of significant interest is the exploration of "umpolung" reactivity, which involves reversing the normal polarity of a functional group. nih.govyorku.caethz.ch In the context of phosphonates, this could enable the use of phosphonate-stabilized carbanions as nucleophiles in a wider range of reactions. nih.govresearchgate.netnih.gov
Mechanistic studies, combining experimental and theoretical approaches, are providing valuable insights into reaction pathways and transition states. nih.govmdpi.com For example, detailed kinetic investigations and computational modeling can help to elucidate the mechanisms of complex transformations and guide the design of more efficient catalysts. nih.gov Understanding the factors that control stereoselectivity in asymmetric reactions is another key focus, with the aim of developing highly predictable and selective synthetic methods.
Advancements in Analytical Characterization Technologies
The development of advanced analytical techniques is essential for the characterization of phosphonates and the monitoring of their reactions. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of organophosphorus analysis. nih.govbibliotekanauki.pl
In mass spectrometry, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the identification and quantification of phosphonates. nih.govcromlab-instruments.eschromatographyonline.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are invaluable for determining elemental compositions. oup.com Emerging MS techniques are also being applied to study the interactions of phosphonates with biological macromolecules. nih.gov
NMR spectroscopy, particularly 31P NMR, is a powerful tool for characterizing the structure and purity of organophosphorus compounds. researchgate.net Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), provide detailed information about the connectivity of atoms within a molecule. osti.gov Solid-state NMR is also being used to study the structure of phosphonates in the solid state. researchgate.net
| Technique | Application | Recent Advancements |
|---|---|---|
| Mass Spectrometry (MS) | Identification, quantification, structural elucidation. nih.govoup.comoup.com | High-resolution MS for accurate mass, tandem MS for fragmentation studies. nih.gov |
| Gas Chromatography (GC) | Separation of volatile phosphonates. cromlab-instruments.es | Development of new stationary phases for improved separation. |
| Liquid Chromatography (LC) | Separation of non-volatile and polar phosphonates. | Ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations. |
| 31P NMR Spectroscopy | Structural characterization, purity assessment. researchgate.net | Higher field magnets for increased sensitivity and resolution. |
| X-ray Crystallography | Determination of three-dimensional molecular structure. | Advances in detector technology and software for faster data collection and structure solution. |
Computational Design and Prediction in Organophosphorus Chemistry
Computational chemistry has become an indispensable tool in modern organophosphorus research. nih.govnih.govresearchgate.net Quantum chemical methods, such as density functional theory (DFT), are used to calculate the geometric and electronic structures of molecules, predict their reactivity, and elucidate reaction mechanisms. nih.govmdpi.com These calculations can provide valuable insights that complement experimental studies and guide the design of new experiments. researchgate.net
Molecular docking and other computational modeling techniques are being used to predict the binding of phosphonates to biological targets, such as enzymes. nih.govnih.govmdpi.commdpi.com This is particularly important in drug discovery, where it can help to identify promising lead compounds and optimize their interactions with the target protein. osti.gov Quantitative structure-activity relationship (QSAR) studies are also being employed to correlate the chemical structure of phosphonates with their biological activity.
The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly accelerate the pace of discovery and innovation in organophosphorus chemistry. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Diethoxyphosphoryl)(phenyl)methyl acetate?
- Methodology : Transition-metal-free protocols under visible light or base-promoted conditions are effective. For example, aryl halides can react with phosphonate esters in 24 hours, followed by purification via flash chromatography . Key reagents include diethyl phosphite derivatives, and reaction progress can be monitored via thin-layer chromatography (TLC).
- Validation : Confirm purity using , , and high-resolution mass spectrometry (HRMS), as demonstrated for structurally similar phosphonates .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Nuclear Magnetic Resonance (NMR) :
- : Peaks typically appear between δ 15–25 ppm for diethoxyphosphoryl groups .
- : Look for split signals from the acetate methyl group (δ 1.8–2.2 ppm) and ethoxy protons (δ 1.2–1.4 ppm) .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) provides accurate mass confirmation. For example, a molecular ion peak at m/z 316 [M+H] was reported for a related phosphonate .
Advanced Research Questions
Q. How can contradictory NMR data for phosphonate derivatives be resolved?
- Root Cause Analysis : Contradictions may arise from dynamic processes (e.g., rotameric equilibria) or impurities. For instance, split peaks in could indicate hindered rotation around the P–C bond .
- Mitigation Strategies :
- Use variable-temperature NMR to assess conformational stability.
- Validate purity via or heteronuclear single quantum coherence (HSQC) experiments to resolve overlapping signals .
Q. What experimental strategies mitigate hydrolysis of the acetate group under basic conditions?
- Stability Testing : Monitor degradation kinetics using HPLC under varying pH (e.g., pH 7–12). Hydrolysis rates increase in alkaline media due to nucleophilic attack on the acetate ester .
- Protection Strategies : Introduce sterically bulky groups (e.g., tert-butoxycarbonyl) adjacent to the acetate to hinder hydrolysis, as seen in thiophosphoryl derivatives .
Q. How can computational modeling predict reactivity in phosphonate-based reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the phosphoryl oxygen’s lone pairs influence reactivity in Michael additions .
- Transition-State Analysis : Simulate intermediates in visible light-promoted reactions to optimize catalyst-free conditions .
Methodological and Analytical Considerations
Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
- Techniques : Use Schlenk lines or gloveboxes under inert atmospheres (N/Ar). Store reagents over molecular sieves and employ anhydrous solvents (e.g., THF, CHCl) .
- Safety : Refer to SDS guidelines for phosphonate esters, which may require PPE (gloves, goggles) due to mild toxicity .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Steric Effects : Bulky substituents on the phenyl ring reduce reaction rates by hindering catalyst access.
- Electronic Effects : Electron-withdrawing groups (e.g., phosphoryl) activate the aryl ring toward nucleophilic substitution but deactivate it in electrophilic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
